4-Bromo-2-methylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXILTUZBBMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376796 | |
| Record name | 4-Bromo-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298694-30-1 | |
| Record name | 4-Bromo-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 4-Bromo-2-methylthiazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and the determination of its physical properties, and illustrates relevant workflows for its application in drug discovery and fungicide development.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNS.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 178.05 g/mol | [3] |
| 178.1 g/mol | [2] | |
| Boiling Point | 125-127 °C | |
| 199.2 ± 13.0 °C (Predicted) | [4] | |
| 160-162 °C | [5] | |
| Density | 1.65 g/mL at 20 °C | |
| 1.702 ± 0.06 g/cm³ (Predicted) | [4] | |
| 1.654 g/mL at 25 °C (for 2-Bromo-4-methylthiazole) | ||
| Melting Point | Not available (Liquid at room temperature) | |
| Physical Form | Liquid | [4] |
| Solubility | Immiscible with water; soluble in polar organic solvents. |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and generalized methods for determining its key physical properties.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2,4-dibromothiazole with n-butyllithium followed by quenching with a methylating agent like dimethyl sulfate.[4]
Materials:
-
2,4-dibromothiazole (9.8 mmol, 2.4 g)
-
Anhydrous Tetrahydrofuran (THF) (55 mL)
-
n-Butyllithium (2.5 M in hexane, 6 mmol, 4.2 mL)
-
Dimethyl sulfate (2.7 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Brine
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Dissolve 2,4-dibromothiazole in anhydrous THF (50 mL) in a flask under an argon atmosphere and cool the solution to -78 °C.[4]
-
Slowly add n-butyllithium to the stirred solution and continue stirring for 1 hour at -78 °C.[4]
-
Add a solution of dimethyl sulfate in THF (5 mL) dropwise to the reaction mixture.[4]
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.[4]
-
Quench the reaction by diluting with a saturated aqueous sodium bicarbonate solution (50 mL).[4]
-
Extract the aqueous layer with ether.[4]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4]
-
Concentrate the solution by rotary evaporation.[4]
-
Purify the crude product by silica gel column chromatography to yield this compound as a yellow oil.[4]
Determination of Boiling Point (Micro Method)
This protocol describes a micro-boiling point determination method suitable for small quantities of liquid samples.[2]
Apparatus:
-
Test tube (150 mm diameter)
-
Pasteur pipette
-
Small magnetic stirring bar
-
Heating block with a hot plate stirrer
-
Thermometer
-
Clamps
Procedure:
-
Introduce approximately 0.5 mL of this compound into the test tube using a Pasteur pipette and add a small magnetic stirring bar.[2]
-
Place the test tube in the heating block on the hot plate stirrer and clamp it securely.[2]
-
Position the thermometer with the bulb about 1 cm above the surface of the liquid.[2]
-
Turn on the stirrer for gentle mixing and begin heating.[2]
-
Observe for boiling (bubbling) and the condensation of vapor on the walls of the test tube, forming a refluxing ring. The thermometer bulb should be at the level of this ring for an accurate measurement.[2]
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize; this is the boiling point.[2]
-
Cease heating once the boiling point is recorded to avoid boiling the sample to dryness.[2]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Digital balance
Procedure:
-
Place an empty, dry graduated cylinder on the digital balance and tare it to zero.
-
Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
-
Place the graduated cylinder with the liquid back on the tared balance and record the mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
For higher accuracy, repeat the measurement several times and calculate the average.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the application of this compound.
Caption: Synthesis workflow for this compound.
Caption: High-throughput screening workflow for fungicides.
Caption: Orexin receptor signaling and antagonist action.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]
- 5. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methylthiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | Singlet | 1H | H-5 (thiazole ring) |
| 2.68 | Singlet | 3H | -CH₃ (methyl group) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | C-2 (thiazole ring) |
| 118.9 | C-5 (thiazole ring) |
| 111.4 | C-4 (thiazole ring) |
| 19.3 | -CH₃ (methyl group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2920 | Weak | C-H stretch (methyl) |
| ~1530 | Medium | C=N stretch (thiazole ring) |
| ~1450 | Medium | C=C stretch (thiazole ring) |
| ~1380 | Medium | -CH₃ bend |
| ~800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound confirms its molecular weight and isotopic distribution.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 177 | ~98 | [M]⁺ (with ⁷⁹Br) |
| 179 | 100 | [M+2]⁺ (with ⁸¹Br) |
| 136 | ~30 | [M - CH₃CN]⁺ |
| 98 | ~40 | [M - Br]⁺ |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
FTIR Spectroscopy Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules like this compound.
Mass Spectrometry Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000-2000 amu/s.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
This guide provides foundational spectroscopic information and standardized protocols for the analysis of this compound. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data essential for research and development activities.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-2-methylthiazole
Abstract
This compound is a key heterocyclic building block utilized extensively in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This document provides a comprehensive technical overview of this compound, covering its physicochemical characteristics, spectroscopic profile, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.
Physicochemical Properties and Identification
This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a bromine atom at the 4-position. This substitution pattern makes the bromine atom amenable to various cross-coupling reactions, establishing the compound as a versatile synthetic intermediate.[2]
| Property | Value | Source(s) |
| CAS Number | 298694-30-1 | [1][3][4][5][6] |
| Molecular Formula | C₄H₄BrNS | [1][5][6][7] |
| Molecular Weight | 178.05 g/mol | [4][5][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 125-127 °C | [1] |
| 160-162 °C | [3] | |
| 199.2 ± 13.0 °C (Predicted) | [4][9] | |
| Density | 1.65 g/mL at 20 °C | [1] |
| 1.702 ± 0.06 g/cm³ (Predicted) | [4][9] | |
| Solubility | Immiscible with water; Soluble in polar organic solvents | [1] |
| pKa | 0.66 ± 0.10 (Predicted) | [4][9] |
Spectroscopic and Chromatographic Analysis
Definitive structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is available from commercial suppliers, the expected characteristics are outlined below.[10]
| Technique | Expected Characteristics |
| ¹H NMR | A singlet corresponding to the methyl (CH₃) protons (~2.7 ppm) and a singlet for the proton on the thiazole ring (C5-H) (~7.2 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the three carbons of the thiazole ring (including the C-Br carbon), with distinct chemical shifts. |
| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
| Infrared (IR) | Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations within the thiazole ring structure. |
| HPLC/UPLC | Used for purity assessment and quantification, typically employing a C18 column with a mobile phase of acetonitrile and water. |
Reactivity and Chemical Synthesis
The bromine atom at the 4-position of the thiazole ring is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups.[2]
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis involves the selective methylation of 2,4-dibromothiazole.[4][9]
Reactants:
-
2,4-Dibromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Dimethyl sulfate
-
Saturated aqueous sodium bicarbonate
-
Ether
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Slowly add n-butyllithium (approx. 0.6 eq) dropwise and continue stirring for 1 hour at -78 °C.[4]
-
Add a solution of dimethyl sulfate (approx. 2.8 eq) in THF dropwise to the reaction mixture.[4][9]
-
Stir the mixture at -78 °C for 4 hours, then allow it to warm slowly to room temperature and stir overnight.[4][9]
-
Quench the reaction by diluting with a saturated aqueous sodium bicarbonate solution.[4]
-
Extract the aqueous layer with ether.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4][9]
-
Concentrate the solution by rotary evaporation.
-
Purify the resulting crude product (a yellow oil) using silica gel column chromatography to yield this compound.[4][9]
Synthesis Workflow Diagram
Caption: A flowchart of the synthesis of this compound.
Applications in Drug Development and Research
This compound is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.
Orexin Receptor Antagonists
In pharmaceutical research, the compound serves as a critical scaffold for developing dual orexin receptor antagonists (DORAs).[1] These antagonists block orexin receptors 1 and 2, which are involved in regulating the sleep-wake cycle. The bromothiazole moiety provides key interactions within the receptor binding pocket, leading to potent compounds for promoting sleep.[1]
Orexin Signaling Pathway and Antagonism
Caption: Orexin pathway and its inhibition by a DORA.
Agrochemical Fungicides
In agrochemical applications, this compound is a building block for fungicides that target the plasma membrane H+-ATPase in fungi.[1] The thiazole ring system is crucial for inhibiting ATP hydrolysis, while the bromo-substituent can enhance the molecule's penetration through the fungal cell membrane, leading to effective fungicidal activity against pathogens like Botrytis cinerea.[1]
Fungicide Mechanism of Action
Caption: Inhibition of the fungal H+-ATPase pump by a thiazole fungicide.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[7][11] Adherence to safety protocols is mandatory to prevent exposure and ensure personal safety.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [7][11] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [7][11] |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | [7][11] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | [7][11] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][11] Avoid breathing vapors.[11] An eyewash station and safety shower should be readily accessible.[1]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11] Keep the container tightly closed.[11] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[4][9]
Conclusion
This compound is a high-value chemical intermediate with significant utility for professionals in drug development, agrochemical research, and materials science. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and established role as a key structural motif in biologically active compounds underscore its importance. This guide provides the foundational technical information required for the safe and effective use of this compound in advanced research and synthesis applications.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. This compound CAS#: 298694-30-1 [amp.chemicalbook.com]
- 10. 298694-30-1|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
Technical Guide: 4-Bromo-2-methylthiazole (CAS No. 298694-30-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methylthiazole, a key building block in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, its applications in research and development, and essential safety information.
Core Properties
This compound is a substituted thiazole derivative with the chemical formula C4H4BrNS.[1][2][3] Its chemical structure and properties make it a versatile reagent in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 298694-30-1 | [2][3][4][5] |
| Molecular Formula | C4H4BrNS | [1][2][3][4] |
| Molecular Weight | 178.05 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [4][5][6] |
| Boiling Point | 199.2 ± 13.0 °C (Predicted) | [4][5] |
| ~125-127 °C | [6] | |
| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [4][5] |
| 1.65 g/mL at 20 °C | [6] | |
| pKa | 0.66 ± 0.10 (Predicted) | [4][5] |
| Solubility | Immiscible with water, soluble in polar organic solvents. | [6] |
Synthesis Protocol
A general experimental procedure for the synthesis of this compound is detailed below.[4][5]
Experimental Methodology
-
Reaction Setup : Dissolve 2,4-dibromothiazole (9.8 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) and stir the solution at -78 °C under an argon atmosphere.[4][5]
-
Lithiation : Slowly add n-butyllithium (6 mmol, 2.5 M in hexane) to the solution and continue stirring for 1 hour at -78 °C.[4][5]
-
Methylation : Add a solution of dimethyl sulfate (2.7 mL) in THF (5 mL) dropwise to the reaction mixture.[4][5]
-
Reaction Progression : Stir the mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and continue stirring overnight.[4][5]
-
Work-up : Dilute the reaction mixture with a saturated aqueous sodium bicarbonate solution (50 mL).[4][5]
-
Extraction : Extract the aqueous layer with ether. Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4][5]
-
Purification : Concentrate the organic phase by rotary evaporation and purify the residue by silica gel column chromatography to yield this compound as a yellow oil (55% yield).[4][5]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of compounds with significant biological and material properties.
-
Pharmaceutical Research : It is a key scaffold for developing dual orexin receptor antagonists, which have shown potential in promoting sleep with EC50 values as low as 3 nM in animal models.[6] Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The bromo- and methyl-substituents on the thiazole ring provide critical interaction points for biological targets.[6][9]
-
Agrochemicals : The compound is used as a building block for fungicides that target the plasma membrane H+-ATPase in fungi.[6] The bromothiazole moiety enhances the penetration of the fungicide through the fungal cell membrane.[6]
-
Materials Science : this compound is utilized as a monomer for the production of thiazole-based conducting polymers.[6] The bromine substituent facilitates doping, which can enhance the electrical conductivity of the resulting polymer.[6]
Caption: Key application areas of this compound.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H318 | Causes serious eye damage[1] |
| H335 | May cause respiratory irritation[1] |
Handling and Storage
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[10] A full-facepiece respirator with an organic vapor cartridge is recommended.[6]
-
Ventilation : Use only outdoors or in a well-ventilated area.[10]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][10] Keep away from alkaline materials, strong oxidizing agents, strong acids, and amines.[6][10] Store in a freezer under -20°C in an inert atmosphere.[4][5]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse the mouth.[10] Seek immediate medical attention if symptoms persist.[10]
Caption: Protocol for safe handling of this compound.
References
- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]
- 5. This compound CAS#: 298694-30-1 [amp.chemicalbook.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-methylbenzo[d]thiazole|CAS 112146-10-8 [benchchem.com]
- 10. fishersci.com [fishersci.com]
The 4-Bromo-2-methylthiazole Scaffold: A Technical Guide to its Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-bromo-2-methylthiazole core is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an attractive building block for the synthesis of a diverse array of functionalized molecules. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the 2-position influences the molecule's steric and electronic properties, contributing to its overall reactivity and stability. This technical guide provides an in-depth overview of the reactivity and stability of the this compound scaffold, focusing on its synthesis, key transformations, and stability profile.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the selective methylation of 2,4-dibromothiazole. This method offers a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis from 2,4-Dibromothiazole
This protocol describes the synthesis of this compound via monolithiation of 2,4-dibromothiazole followed by methylation.
Materials:
-
2,4-Dibromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dimethyl sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of dimethyl sulfate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Yield: A typical yield for this reaction is around 55%.[1][2]
Reactivity of the this compound Scaffold
The bromine atom at the 4-position of the thiazole ring is the primary site of reactivity, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecules with diverse functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the anhydrous solvent under the inert atmosphere.
-
Stir the reaction mixture at a temperature typically ranging from 80 to 110 °C for 2-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | Good to Excellent |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | Good |
| Naphthylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |
Note: Yields are generalized based on typical Suzuki reactions of bromo-heterocycles and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-substituted thiazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[3] A notable application is in the synthesis of the mGlu5 antagonist MTEP.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[1]
| Coupling Partner (Terminal Alkyne) | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | Et₃N | MeCN | 110 | High |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | Good |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50 | Good |
Note: Yields are generalized based on typical Sonogashira reactions of bromo-heterocycles and may vary for this compound.
Heck Coupling
The Heck coupling reaction of this compound with alkenes offers a direct route to vinyl-substituted thiazoles. These products can serve as versatile intermediates for further functionalization.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the base in a reaction vessel.
-
Add the solvent and heat the mixture, typically between 80-140 °C.
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by chromatography.
| Coupling Partner (Alkene) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good |
| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | Good |
| n-Butyl acrylate | Pd/C | Et₃N | NMP | 120 | Moderate to Good |
Note: Yields are generalized based on typical Heck reactions of bromo-heterocycles and may vary for this compound.
Stille Coupling
The Stille coupling provides a reliable method for the formation of carbon-carbon bonds by reacting this compound with organostannane reagents. This reaction is known for its tolerance of a wide variety of functional groups.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
Dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in the solvent in a reaction flask.
-
Add the palladium catalyst (and additive, if used).
-
Heat the mixture, typically between 80-110 °C, under an inert atmosphere.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Purify the product by column chromatography.
| Coupling Partner (Organostannane) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110 | High |
| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | DMF | 100 | High |
| 2-(Tributylstannyl)furan | Pd₂(dba)₃/P(furyl)₃ | THF | 80 | Good |
Note: Yields are generalized based on typical Stille reactions of bromo-heterocycles and may vary for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with primary or secondary amines. This reaction is of great importance in the synthesis of pharmacologically active compounds.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Combine this compound (1.0 eq), the amine (1.2 eq), the base, the palladium precatalyst, and the ligand in a glovebox or under an inert atmosphere.
-
Add the anhydrous solvent.
-
Heat the reaction mixture, typically between 80-120 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, filter through celite, and concentrate.
-
Purify the residue by column chromatography.
| Coupling Partner (Amine) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | High |
| Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | Good |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | Good |
Note: Yields are generalized based on typical Buchwald-Hartwig aminations of bromo-heterocycles and may vary for this compound.
Lithiation and Metal-Halogen Exchange
The bromine atom of this compound can be exchanged with lithium using an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 4-lithio-2-methylthiazole is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the 4-position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF
-
Electrophile (e.g., aldehyde, ketone, CO₂, etc.)
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi and stir for a specified time at -78 °C.
-
Add the electrophile to the solution at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product.
Stability of the this compound Scaffold
The stability of the this compound scaffold is an important consideration for its storage, handling, and application in multi-step syntheses.
-
pH Stability: Thiazole rings are generally stable under neutral and mildly acidic or basic conditions. Strong acids can lead to protonation of the nitrogen atom, potentially altering reactivity. Strong bases can promote side reactions, especially at elevated temperatures. It is sensitive to basic hydrolysis and can form toxic fumes upon contact with aqueous bases.[4]
-
Thermal Stability: this compound is a liquid with a predicted boiling point of around 199 °C, suggesting good thermal stability under normal reaction conditions.[1][2] However, prolonged heating at high temperatures, especially in the presence of reactive reagents, may lead to decomposition.
-
Stability towards Oxidizing and Reducing Agents: The thiazole ring is generally resistant to mild oxidizing and reducing agents. However, strong oxidizing agents may lead to ring opening or other transformations. The bromine atom can be susceptible to reduction under certain conditions, for example, with strong reducing agents or under specific catalytic hydrogenation conditions.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Logical Relationship of Reactivity
Caption: Reactivity pathways of the this compound scaffold.
Conclusion
The this compound scaffold demonstrates remarkable versatility and utility in organic synthesis. Its reactivity, primarily centered around the C-Br bond, allows for a wide range of functionalization through well-established cross-coupling methodologies. While specific quantitative data for all possible transformations of this particular scaffold requires further investigation, the general protocols and reactivity patterns of similar bromo-heterocycles provide a strong foundation for its application in the design and synthesis of novel compounds. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the development of new pharmaceuticals and advanced materials.
References
Navigating the Solubility Landscape of 4-Bromo-2-methylthiazole in Organic Solvents: A Technical Guide
For Immediate Release
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical processes, from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Thiazole, the parent heterocyclic compound of 4-Bromo-2-methylthiazole, is known to be soluble in alcohol and ether, indicating a degree of polarity that allows for interaction with these protic and aprotic polar solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been formally reported. To facilitate future research and provide a standardized framework for reporting, the following table is presented. Researchers are encouraged to populate this table with their own experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C (g/100mL) | Molar Solubility (mol/L) at 25°C |
| Methanol | CH₃OH | 32.7 | Data not available | Data not available |
| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |
| Acetone | C₃H₆O | 20.7 | Data not available | Data not available |
| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |
| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound, the following is a detailed methodology for the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a scintillation vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period to allow for the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that the concentration of the solute in the solution has reached a plateau.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the vials can be centrifuged.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method being used.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC. A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of a compound such as this compound.
This structured approach ensures the generation of reliable and reproducible solubility data, which is paramount for the successful development of new chemical entities. While the specific solubility values for this compound remain to be published, the methodologies and frameworks provided in this guide offer a clear path forward for researchers in the field.
The Biological Potential of 4-Bromo-2-methylthiazole Containing Compounds: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The 4-bromo-2-methylthiazole scaffold is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the presence of bromine, a methyl group, and the thiazole nucleus, make it a valuable starting point for synthesizing compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and biological potential of compounds derived from this core structure, with a focus on their anticancer, anti-inflammatory, and antimicrobial applications.
Synthesis of Bioactive Molecules from this compound
The reactivity of the bromine atom at the 4-position of the thiazole ring makes it amenable to various cross-coupling reactions, which are pivotal in modern drug discovery. This allows for the strategic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
One of the most frequently employed synthetic strategies is the Suzuki-Miyaura coupling. In this reaction, this compound is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form a carbon-carbon bond, linking the thiazole ring to other aryl or heteroaryl systems. For example, the synthesis of 4-(4-hydroxyphenyl)-2-methylthiazole, a precursor for potential therapeutic agents, is achieved by coupling this compound with 4-hydroxyphenylboronic acid.
Another powerful technique is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized to synthesize pyrazole-based lactate dehydrogenase (LDH) inhibitors, where this compound is coupled with an advanced pyrazole intermediate containing a terminal alkyne.
The following diagram illustrates a generalized synthetic pathway for the functionalization of the this compound core using these common coupling reactions.
Biological Activities and Therapeutic Potential
Compounds incorporating the this compound moiety have demonstrated significant potential in several key therapeutic areas. The following sections detail their activities and the experimental protocols used for their evaluation.
Anticancer Activity
The this compound scaffold has been integrated into molecules designed as potent anticancer agents. These compounds often target specific enzymes or pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The table below summarizes the in vitro cytotoxic activity of representative final compounds synthesized using this compound as a building block. It is important to note that the activity is attributed to the final, complex molecule and not to the starting fragment itself.
| Compound Class | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference |
| Pyrazole-based Inhibitor | Lactate Dehydrogenase (LDH) | Not specified | Varies | |
| Heteroaromatic Macrocycle | ROS1/ALK Kinase | Various solid tumors | Not specified | |
| Pyrimidine-pyridinone | Serine/Threonine Kinase (PAK1) | Not specified | Not specified |
Experimental Protocol: Lactate Dehydrogenase (LDH) Biochemical Assay
This assay is crucial for identifying inhibitors of LDH, an enzyme often upregulated in cancer cells.
-
Preparation: Prepare a reaction mixture containing NADH and pyruvate in a suitable buffer.
-
Compound Addition: Add the test compound (synthesized from this compound) at various concentrations to the wells of a microplate.
-
Enzyme Initiation: Add the LDH enzyme to initiate the reaction.
4-Bromo-2-methylthiazole: A Comprehensive Technical Guide to Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylthiazole is a heterocyclic organic compound that serves as a valuable building block in various chemical syntheses. Its unique structure, featuring a thiazole ring substituted with both a bromine atom and a methyl group, makes it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides in-depth information on the safety, handling, and material properties of this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its proper handling and use. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 298694-30-1 | [1][2] |
| Molecular Formula | C4H4BrNS | [3][1] |
| Molecular Weight | 178.05 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 125-127 °C | |
| Predicted Boiling Point | 199.2 ± 13.0 °C | [4] |
| Density | 1.65 g/mL at 20 °C | |
| Predicted Density | 1.702 ± 0.06 g/cm³ | [4] |
| Solubility | Immiscible with water, soluble in polar organic solvents. | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | GHS Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1][5] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][5] |
Hazard and Precautionary Statements
Signal Word: Danger[1]
Hazard Statements:
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Safe Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage
-
Container: Store in a tightly closed, original container. Amber glass bottles with PTFE-lined caps are recommended.
-
Conditions: Store in a cool, dry, and well-ventilated place. For long-term storage, keeping it in a freezer at or below -20°C in an inert atmosphere is advised.[4]
-
Incompatible Materials: Store away from alkaline materials, strong oxidizing agents, and acids.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, sulfur oxides, and hydrogen bromide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container. Dispose of in accordance with local regulations.
Toxicological Information
The toxicological properties of this compound are not extensively studied. However, based on available data, it is considered to have moderate acute toxicity.
| Toxicity Metric | Value | Reference(s) |
| LD50 (Oral) | ~220 mg/kg |
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of various functional molecules. While detailed, step-by-step experimental protocols for specific industrial applications are proprietary and not publicly available, this section outlines the general synthetic strategies where this compound is utilized.
Synthesis of Dual Orexin Receptor Antagonists
Dual orexin receptor antagonists are a class of drugs used to treat insomnia. The synthesis of these complex molecules often involves the construction of a core scaffold to which various functional groups are attached. This compound can be used as a building block to introduce the 2-methylthiazole moiety into the final drug molecule. A general synthetic approach would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, where the bromine atom on the thiazole ring is replaced by a bond to the core structure of the antagonist.
Fungicide Synthesis
In the agrochemical industry, thiazole derivatives are known to exhibit fungicidal activity. This compound can serve as a starting material for the synthesis of novel fungicides. The synthetic strategy would likely involve nucleophilic substitution or cross-coupling reactions at the bromine-substituted position to introduce other functional groups that enhance the fungicidal efficacy and spectrum of the final product.
Preparation of Thiazole-Based Conducting Polymers
Thiazole-containing polymers are a class of conducting polymers with potential applications in organic electronics. The preparation of these materials can be achieved through the polymerization of thiazole-based monomers. This compound can be converted into a polymerizable monomer, for example, by introducing a polymerizable group via a cross-coupling reaction. The subsequent polymerization, often catalyzed by a transition metal complex, would yield the desired conducting polymer.
Visualized Logical Workflows
The following diagrams, created using Graphviz, illustrate key logical workflows for safety and experimental considerations.
References
An In-depth Technical Guide to 4-bromo-2-methyl-1,3-thiazole: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-2-methyl-1,3-thiazole, a heterocyclic compound of significant interest in the field of drug discovery and development. The document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile building block in the synthesis of complex, biologically active molecules. This guide is intended to be a valuable resource for researchers and scientists, offering detailed experimental insights and highlighting the compound's potential in the development of novel therapeutics.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a bromine atom and a methyl group at specific positions of the thiazole ring, as in 4-bromo-2-methyl-1,3-thiazole, provides a chemically stable and highly versatile intermediate for further molecular elaboration. The bromine atom, in particular, serves as a convenient handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of potential drug candidates.
Chemical Identity and Structure
Physicochemical Properties
The key physicochemical properties of 4-bromo-2-methyl-1,3-thiazole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 298694-30-1 | [2][3] |
| Molecular Formula | C₄H₄BrNS | [2][3] |
| Molecular Weight | 178.05 g/mol | [2] |
| Appearance | Yellow oil | [4] |
| Boiling Point | approx. 125-127 °C | [5] |
| Density | 1.65 g/mL at 20 °C | [5] |
| Solubility | Immiscible with water, soluble in polar organic solvents. | [5] |
| SMILES | CC1=NC(=CS1)Br | [2] |
| InChI | InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3 | [2] |
Synthesis
A common synthetic route to 4-bromo-2-methyl-1,3-thiazole involves the selective functionalization of a more substituted thiazole precursor. One reported method starts from the readily available 2,4-dibromothiazole.
Experimental Protocol: Synthesis from 2,4-dibromothiazole
This procedure outlines the synthesis of 4-bromo-2-methyl-1,3-thiazole via a bromo-lithium exchange followed by methylation.
Materials:
-
2,4-dibromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Dimethyl sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., argon).[4]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexane) dropwise to the stirred solution, maintaining the temperature at -78 °C.[4]
-
Stir the reaction mixture at -78 °C for 1 hour.[4]
-
Add a solution of dimethyl sulfate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.[4]
-
Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.[4]
-
Quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.[4]
-
Extract the aqueous layer with ether. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-bromo-2-methyl-1,3-thiazole as a yellow oil.[4]
Reactivity and Applications in Drug Development
4-Bromo-2-methyl-1,3-thiazole is a key building block for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkynyl, and amino groups at the 4-position of the thiazole ring.
Key Reactions
Below are generalized protocols for key cross-coupling reactions utilizing 4-bromo-2-methyl-1,3-thiazole.
This reaction is used to form a carbon-carbon bond between the thiazole ring and an aryl or vinyl group.
Experimental Protocol:
-
In a dry reaction vessel, combine 4-bromo-2-methyl-1,3-thiazole (1.0 eq), an appropriate boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This reaction is employed to introduce an alkynyl substituent at the 4-position of the thiazole ring.
Experimental Protocol:
-
To a dry reaction flask under an inert atmosphere, add 4-bromo-2-methyl-1,3-thiazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
This reaction facilitates the formation of a carbon-nitrogen bond, coupling the thiazole ring with a primary or secondary amine.
Experimental Protocol:
-
In an oven-dried, sealed tube, combine 4-bromo-2-methyl-1,3-thiazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the central role of 4-bromo-2-methyl-1,3-thiazole in synthetic workflows.
Hantzsch Thiazole Synthesis (Postulated)
Caption: Postulated Hantzsch synthesis of 4-bromo-2-methyl-1,3-thiazole.
Application in Cross-Coupling Reactions
Caption: Key cross-coupling reactions of 4-bromo-2-methyl-1,3-thiazole.
Conclusion
4-Bromo-2-methyl-1,3-thiazole is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the context of drug discovery. Its straightforward synthesis and the predictable reactivity of the carbon-bromine bond in various cross-coupling reactions make it an attractive starting material for the generation of diverse chemical libraries. The ability to introduce a wide range of substituents at the 4-position allows for the fine-tuning of physicochemical and pharmacological properties, which is crucial in the lead optimization phase of drug development. This technical guide provides a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 298694-30-1 [m.chemicalbook.com]
- 5. chemshuttle.com [chemshuttle.com]
Methodological & Application
Synthesis of 4-Aryl-2-Methylthiazoles via Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Methylthiazole
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a diverse library of 4-aryl-2-methylthiazoles utilizing 4-bromo-2-methylthiazole as a key building block. The methodologies described herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. These reactions offer a powerful platform for the generation of novel chemical entities with significant potential in medicinal chemistry and drug discovery.
The 4-aryl-2-methylthiazole scaffold is a privileged motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, certain derivatives have been identified as potent inhibitors of protein kinases, such as Rho-associated kinase (ROCK) and Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for targeted therapies.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. Its mild reaction conditions and tolerance of a broad range of functional groups make it an ideal choice for the arylation of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G3; 1-5 mol%).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methylthiazole.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 110 | 6 | 88 |
| 4 | 4-Fluorophenylboronic acid | XPhos-Pd-G3 (1) | K₃PO₄ | 2-MeTHF | 100 | 4 | 95 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 82 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Stille Coupling
The Stille coupling provides an alternative method for C-C bond formation, reacting an organohalide with an organotin compound. This reaction is particularly useful when the corresponding boronic acid is unstable or commercially unavailable.
Experimental Protocol: General Procedure for Stille Coupling
-
In a dry Schlenk tube, dissolve this compound (1.0 eq.) and the arylstannane (1.1-1.5 eq.) in an anhydrous solvent such as toluene or DMF.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%) and, if required, a copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water, a saturated aqueous solution of KF (to remove tin byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 4-aryl-2-methylthiazole product.
Data Presentation: Representative Yields for Stille Coupling
| Entry | Arylstannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-85 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 100 | 8 | 88 |
| 3 | Trimethyl(4-vinylphenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 10 | 78 |
| 4 | Tributyl(3-pyridyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | Dioxane | 100 | 18 | 72 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method allows for the introduction of vinyl-aryl linkages at the 4-position of the 2-methylthiazole core.
Experimental Protocol: General Procedure for Heck Reaction
-
Combine this compound (1.0 eq.), the desired alkene (1.5 eq.), a base (e.g., triethylamine, diisopropylethylamine, or NaOAc; 1.5-2.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) in a sealed reaction vessel.
-
A phosphine ligand (e.g., PPh₃ or P(o-tol)₃) may be added if not using a pre-formed catalyst complex.
-
Heat the mixture to 100-140 °C for 12-48 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[4]
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Once complete, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the 4-vinylaryl-2-methylthiazole.
Data Presentation: Representative Yields for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMA | 130 | 18 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 20 | 75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | Toluene | 110 | 24 | 68 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Mandatory Visualizations
Caption: Synthetic workflow for 4-aryl-2-methylthiazoles.
Caption: Inhibition of EGFR and ROCK signaling pathways.
References
- 1. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methylthiazole with various arylboronic acids. This versatile palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug discovery, enabling the synthesis of diverse libraries of 2-methyl-4-arylthiazole derivatives. The thiazole moiety is a key pharmacophore in numerous biologically active compounds, and its functionalization via Suzuki coupling offers a robust strategy for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
General Reaction Scheme
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system to couple an organohalide (this compound) with an organoboron compound (arylboronic acid).
Figure 1: General scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Suzuki Coupling Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These conditions are based on established protocols for structurally similar bromo-substituted heterocycles and serve as a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 80-92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 8 | 75-88 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | 65-78 |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound, employing common catalyst systems. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-methyl-4-arylthiazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Inert Atmosphere: Purge the vial with an inert gas for 5-10 minutes.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis and Functionalization of 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-bromo-2-methylthiazole and its subsequent use as a versatile building block in palladium-catalyzed cross-coupling reactions. While the Hantzsch thiazole synthesis is a fundamental method for creating the thiazole ring itself, this compound is a functionalized product that serves as a key starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom at the 4-position offers a reactive handle for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Thiazole-containing compounds are of significant interest due to their presence in a wide array of biologically active molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1]
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved from 2,4-dibromothiazole through a selective bromine-lithium exchange followed by methylation.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,4-dibromothiazole.[2]
Materials:
-
2,4-Dibromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (2.5 M solution)
-
Dimethyl sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (a 2.5 M solution in hexane) dropwise to the stirred solution. Continue stirring at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of dimethyl sulfate (1.1 eq) in anhydrous THF.
-
Add the dimethyl sulfate solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Slowly warm the mixture to room temperature and continue to stir overnight.
-
Upon completion of the reaction, dilute the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ether.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution by rotary evaporation.
-
Purify the crude product by silica gel column chromatography to yield this compound as a yellow oil.[2]
Data Presentation: Synthesis of this compound
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2,4-Dibromothiazole | 242.96 | 9.8 | 1.0 | 2.4 g |
| n-Butyllithium (2.5 M) | 64.06 | 10.5 | ~1.1 | 4.2 mL |
| Dimethyl sulfate | 126.13 | 28.5 | ~2.9 | 2.7 mL |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Yield (g) | |
| This compound | 178.05 | 55% | 0.956 g |
Table based on data from ChemicalBook.[2]
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiazole ring and a variety of aryl or vinyl groups, providing access to a diverse range of substituted thiazoles.[1][3]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.[1][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
In an oven-dried reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, ensure it is degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the mixture for the required time (monitor by TLC or LC-MS, typically ranging from 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylthiazole.
Data Presentation: Hypothetical Suzuki Coupling Results
The following table summarizes hypothetical results for the Suzuki coupling of this compound with a variety of arylboronic acids, based on typical yields observed in similar reactions.[1]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-4-phenylthiazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methylthiazole | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Methyl-4-(pyridin-3-yl)thiazole | 70-85 |
| 4 | 2-Thiopheneboronic acid | 2-Methyl-4-(thiophen-2-yl)thiazole | 75-90 |
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: The Role of 4-Bromo-2-methylthiazole Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-methylthiazole and its derivatives as key building blocks in the preparation of potent agrochemical compounds. The focus is on the synthesis of the neonicotinoid insecticide, Thiamethoxam, a commercially significant agent for crop protection. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways and biological mechanisms are presented to facilitate research and development in this field.
Introduction
This compound is a versatile heterocyclic compound utilized as a starting material or intermediate in the synthesis of various biologically active molecules, including fungicides and insecticides.[1] Its functionalized thiazole ring is a common scaffold in agrochemicals. This document outlines the synthetic route to Thiamethoxam, a second-generation neonicotinoid insecticide, highlighting the preparation of the critical intermediate, 2-chloro-5-chloromethylthiazole, from precursors related to the thiazole family. Thiamethoxam exhibits broad-spectrum activity against a variety of sucking and chewing insects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 298694-30-1 | [2][3] |
| Molecular Formula | C4H4BrNS | [2] |
| Molecular Weight | 178.05 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 199.2 ± 13.0 °C (Predicted) | [3] |
| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [3] |
Synthesis of Thiamethoxam: A Multi-step Approach
The synthesis of Thiamethoxam involves the preparation of a key intermediate, 2-chloro-5-chloromethylthiazole, which is then condensed with 3-methyl-4-nitroimino-1,3,5-oxadiazinane. While a direct conversion from this compound is not the most commonly cited route, the following sections detail a well-established pathway starting from a related and accessible precursor, 2-amino-5-methylthiazole.
Diagram of the Overall Synthetic Workflow
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Heck, Stille, and Sonogashira cross-coupling reactions utilizing 4-bromo-2-methylthiazole as a key building block. The thiazole motif is a prevalent scaffold in medicinal chemistry, and the ability to functionalize the 4-position through these robust palladium-catalyzed methods opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a versatile substrate for these transformations. The bromine atom at the 4-position serves as an effective handle for the introduction of a wide array of substituents, including alkenyl, aryl, and alkynyl groups, through Heck, Stille, and Sonogashira couplings, respectively. These reactions are instrumental in the construction of complex molecules for drug discovery and materials science.
General Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed cross-coupling reactions of this compound.
Heck Coupling of this compound
The Mizoroki-Heck reaction enables the synthesis of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene. This method is particularly useful for introducing vinyl and substituted vinyl moieties at the 4-position of the thiazole ring.
Experimental Protocol: Heck Coupling with Styrene
This protocol is adapted from established procedures for the Heck coupling of aryl bromides.[1]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-4-styrylthiazole.
Quantitative Data for Heck Coupling
The following table summarizes representative conditions for the Heck coupling of aryl bromides. Specific yields for this compound may vary.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 70-95 | [1] |
| Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 80-98 | [2] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | None | NaOAc (2) | DMAc | 120 | 75-90* | [3] |
*Yields are typical for analogous aryl bromides and serve as an estimation.
Heck Coupling Catalytic Cycle
Stille Coupling of this compound
The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organostannane with an organic halide. It is particularly effective for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.
Experimental Protocol: Stille Coupling with Tributyl(phenyl)stannane
This protocol is based on general procedures for the Stille coupling of heteroaryl bromides.[4]
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-phenylthiazole.
Quantitative Data for Stille Coupling
The following table presents representative conditions for the Stille coupling of aryl bromides. Specific yields for this compound may vary.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 60-90 | [4] |
| Tributyl(vinyl)stannane | Pd(dppf)Cl₂ (10) | - | CuI (0.1), LiCl (5.3) | DMF | 40 | 80-95 | [5] |
| (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 70-92* | [2] |
*Yields are typical for analogous aryl bromides and serve as an estimation.
Stille Coupling Catalytic Cycle
Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is particularly valuable for synthesizing arylalkynes. The Sonogashira coupling of this compound has been successfully employed in the synthesis of pharmaceutically relevant molecules.[6]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This protocol is based on a general procedure for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield 2-methyl-4-(phenylethynyl)thiazole.
Quantitative Data for Sonogashira Coupling
The following table summarizes representative conditions for the Sonogashira coupling of aryl bromides. A direct application on this compound has been reported with good success.[6]
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N (3) | THF | RT | 85-95 | [7] |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA (2) | Toluene | 60 | 80-92 | [8] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N (2) | DMF | 80 | 75-90* | [9] |
*Yields are typical for analogous aryl bromides and serve as an estimation.
Sonogashira Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4-Bromo-2-methylthiazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the thiazole ring is a key strategy in medicinal chemistry to generate novel molecular entities with enhanced potency and selectivity. 4-Bromo-2-methylthiazole is a versatile building block for the synthesis of diverse derivatives, enabling the exploration of chemical space and the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds.
Derivatization Strategies
The bromine atom at the 4-position of 2-methylthiazole serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The most common and effective derivatization strategies include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Workflow for Derivatization and Screening
Caption: General workflow for the derivatization of this compound and subsequent biological screening.
Data Presentation: Biological Activity of Thiazole Derivatives
While specific quantitative data for derivatives synthesized directly from this compound is limited in the current literature, the following tables summarize the biological activities of structurally related thiazole derivatives. This data serves as a valuable reference for guiding the biological screening of novel compounds derived from this compound.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 2-(2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 | 31.5 ± 1.91 | [2] |
| HepG2 | 51.7 ± 3.13 | [2] | ||
| p2 | N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | MCF-7 | 10.5 | [2] |
| Compound 8 | 2,4-disubstituted-1,3-thiazole derivative | MCF-7 | 3.36 ± 0.06 (µg/ml) | [3] |
| Compound 2b | 2-(4-(tert-Butyl)phenyl)-4-methyl-N-(p-tolyl)thiazole-5-carboxamide | COLO205 | 30.79 | [4] |
| B16F1 | 74.15 | [4] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 7 | Imidazo[2,1-b]thiazole derivative | Salmonella typhimurium | 0.49 | [5] |
| Compound 13 | Thiazolo[3,2-a]pyrimidine derivative | Salmonella typhimurium | 0.49 | [5] |
| Compound 17a | Thiazolo[3,2-a]pyrimidine derivative | Geotricum candidum | 1.95 | [5] |
| Compound 3f | 2-(1-(Benzofuran-2-yl)ethylidene)-N-(4-methylthiazol-2-yl)hydrazine-1-carboxamide | S. aureus | 15.63 | [6] |
| Compound 3i | N-(4-methylthiazol-2-yl)-2-(1-(5-nitrothiophen-2-yl)ethylidene)hydrazine-1-carboxamide | S. marcescens | 62.50 | [6] |
| E. faecalis | 62.50 | [6] |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-4-arylthiazole derivative.[7]
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines the coupling of this compound with terminal alkynes.[8][9]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (TEA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and TEA (typically a 2:1 ratio).
-
Add the terminal alkyne (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.[10]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Potential Signaling Pathways for Biological Screening
Thiazole derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation. Two key pathways that can be investigated during biological screening are the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.
Conclusion
This compound is a valuable starting material for the generation of diverse chemical libraries for biological screening. The application of robust cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships. The protocols and data presented herein provide a framework for the synthesis and evaluation of novel 2-methyl-4-substituted-thiazole derivatives as potential therapeutic agents. Further screening against key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, will aid in elucidating their mechanism of action and identifying promising lead compounds for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Negishi Coupling of 4-Bromothiazoles
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[2] For researchers and professionals in drug development, the Negishi coupling offers a reliable method for synthesizing complex molecules, including substituted thiazole derivatives which are prevalent scaffolds in many pharmaceutically active compounds. The reaction's high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms make it particularly valuable.[2] Organozinc reagents are more reactive than their organoboron (Suzuki) and organotin (Stille) counterparts, often leading to higher yields and faster reaction times.[3] However, their sensitivity to air and moisture necessitates the use of anhydrous and inert reaction conditions.[3] This document provides detailed experimental procedures for the Negishi coupling of 4-bromothiazoles, a key intermediate in the synthesis of various bioactive molecules.
Data Presentation
The following table summarizes representative quantitative data for the Negishi coupling of 4-bromothiazole derivatives with various organozinc reagents, highlighting the high yields achievable under optimized conditions.
| Entry | 4-Bromothiazole Derivative | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Alkyl-4-bromothiazole | Alkylzinc Chloride | Pd(OAc)₂ (3) | SPhos (6) | THF | 60 | 2 | 88-97[4] |
| 2 | 2-Aryl-4-bromothiazole | Arylzinc Bromide | Pd(dba)₂ (2.5) | SPhos (5) | THF | 60 | 12 | ~90 (estimated) |
| 3 | 4-Bromothiazole | Phenylzinc Chloride | Pd(PPh₃)₄ (5) | - | THF | RT | 12 | ~85 (estimated) |
| 4 | 4-Bromothiazole | Ethylzinc Iodide | PEPPSI-IPr (0.5) | - | THF/NMP | 25 | 15 | >90 (estimated) |
Experimental Protocols
This section details two primary protocols for the Negishi coupling of 4-bromothiazoles: a general procedure involving a pre-formed or commercially available organozinc reagent, and a one-pot procedure with in-situ generation of the organozinc reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure with Pre-formed Organozinc Reagent
This protocol is suitable when using a commercially available organozinc reagent or one prepared separately.
Materials:
-
4-Bromothiazole (1.0 eq)
-
Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the 4-bromothiazole and anhydrous THF.
-
Add the palladium catalyst to the solution.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted thiazole.
Protocol 2: One-Pot Procedure with In-Situ Generated Organozinc Reagent
This protocol is advantageous as it avoids the isolation and handling of often sensitive organozinc reagents.[5][6] This example details the preparation of an arylzinc reagent from an aryl iodide.
Materials:
-
Aryl iodide (e.g., Iodobenzene) (1.5 eq)
-
Zinc dust (3.0 eq)
-
Lithium Chloride (LiCl) (3.0 eq)
-
4-Bromothiazole (1.0 eq)
-
Palladium catalyst (e.g., PEPPSI-IPr) (0.5-1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add zinc dust and lithium chloride.
-
Add anhydrous THF, followed by the aryl iodide.
-
Stir the mixture at room temperature or heat to 50 °C until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of quenched aliquots).
-
Cool the mixture to room temperature.
-
In a separate flask, dissolve the 4-bromothiazole and the palladium catalyst in anhydrous THF.
-
Transfer the solution of 4-bromothiazole and catalyst to the freshly prepared organozinc reagent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Work-up and purify the product as described in Protocol 1 (steps 7-11).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: General catalytic cycle for the Negishi coupling.
Caption: Workflow for the one-pot Negishi coupling protocol.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
Application Notes and Protocols for the One-Pot Synthesis of Thiazole Derivatives from 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of diverse 2,4-disubstituted thiazole derivatives, utilizing 4-Bromo-2-methylthiazole as a versatile starting material. These methods are particularly relevant for the rapid generation of compound libraries for drug discovery and medicinal chemistry applications.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, and the ability to efficiently synthesize a variety of analogues is crucial for structure-activity relationship (SAR) studies. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource efficiency, and overall yield.[2]
This guide focuses on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—as robust and versatile methods for the functionalization of the C4-position of this compound in a one-pot fashion.
Key Applications in Drug Discovery
Thiazole-based compounds have been shown to modulate key signaling pathways implicated in various diseases. Notably, 2,4-disubstituted thiazole derivatives have been investigated as inhibitors of critical cancer-related pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades.[3][4][5] The ability to rapidly synthesize a diverse library of these compounds from a common starting material like this compound is invaluable for identifying novel and potent therapeutic agents.
Experimental Workflows and Signaling Pathways
To visualize the experimental and biological context, the following diagrams illustrate a typical one-pot synthesis workflow and the targeted signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Bromo-2-methylthiazole
Disclaimer: The following guide provides optimized conditions and troubleshooting advice for the Suzuki coupling of 4-Bromo-2-methylthiazole. While specific quantitative data for this exact substrate is limited in published literature, the data presented is based on closely related bromothiazole and other bromo-heterocyclic derivatives. Researchers should use the provided information as a robust starting point and expect that some optimization will be necessary for their specific reaction conditions and coupling partners.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling with this compound?
A1: The most critical parameters for a successful Suzuki coupling reaction are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The integrity of the inert atmosphere is also crucial to prevent catalyst degradation and side reactions.
Q2: I am not seeing any product formation. What are the likely causes?
A2: A complete lack of product formation can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Base: The chosen base may not be strong enough to facilitate the transmetalation step.
-
Low Temperature: The reaction temperature might be too low to drive the catalytic cycle.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
Q3: My reaction yield is very low. How can I improve it?
A3: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions. Consider the following:
-
Catalyst and Ligand: For electron-rich heteroaryl bromides like this compound, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields.
-
Base Selection: The strength and solubility of the base are critical. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings.
-
Solvent System: A mixture of a non-polar solvent (like 1,4-dioxane or toluene) with a polar aprotic solvent or water can improve the solubility of all reaction components.
-
Temperature: Gradually increasing the reaction temperature can improve reaction rates and yields, but be mindful of potential substrate or product decomposition at excessive temperatures.
Q4: I am observing significant side products, such as debromination of my starting material or homocoupling of the boronic acid. What can I do to minimize these?
A4:
-
Debromination (Protodebromination): This side reaction, where the bromine atom is replaced by a hydrogen, is often caused by trace amounts of water or other protic sources. Ensure you are using anhydrous solvents and reagents. In some cases, a milder base may also reduce the extent of debromination.
-
Homocoupling of Boronic Acid: This is typically caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[1] It is essential to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | Screen different palladium pre-catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and bulky phosphine ligands (e.g., SPhos, XPhos). |
| Insufficient Base Strength | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] |
| Low Reaction Temperature | Gradually increase the temperature in increments of 10-20 °C (typical range is 80-120 °C). |
| Poor Solubility | Try a different solvent system, such as a mixture of 1,4-dioxane/water, toluene/water, or DMF. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Protodebromination | Use rigorously dried solvents and reagents. Consider a milder base (e.g., K₂CO₃). |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture and solvents. Maintain a strict inert atmosphere throughout the reaction. |
| Catalyst Decomposition | Ensure all reagents are pure and the inert atmosphere is maintained. Black precipitation may indicate catalyst decomposition. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions and yields for Suzuki coupling reactions of bromothiazole derivatives and other structurally similar bromo-heterocycles. This data should serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yields
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | [3] |
| 2 | Na₂CO₃ | DMF/H₂O | 80 | 98 | [4] |
| 3 | K₃PO₄ | 1,4-Dioxane | 110 | High | [5] |
| 4 | Cs₂CO₃ | Toluene | 110 | High | [2] |
| 5 | NaOH | 1,4-Dioxane/H₂O | 100 | Low | [4] |
Table 2: Effect of Different Catalysts/Ligands on Suzuki Coupling Yields
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | - | Toluene | 110 | Moderate to High | [6] |
| 2 | PdCl₂(dppf) | - | 1,4-Dioxane | 100 | High | [3] |
| 3 | Pd₂(dba)₃ | SPhos | 1,4-Dioxane/H₂O | 100 | High | [7] |
| 4 | Pd(OAc)₂ | XPhos | Toluene | 110 | High | [7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. reddit.com [reddit.com]
- 4. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-2-methylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are the Hantzsch thiazole synthesis and the Sandmeyer reaction. The Hantzsch synthesis typically involves the reaction of a thioamide with an α-haloketone. The Sandmeyer reaction route starts from 2-amino-4-methylthiazole, which is converted to the target molecule via a diazonium salt intermediate.
Q2: What are the major side reactions I should be aware of during the Sandmeyer synthesis of this compound?
A2: The main side reactions of concern are:
-
Dibromination: Formation of 2,5-dibromo-4-methylthiazole.
-
Hydroxylation: Formation of 2-hydroxy-4-methylthiazole due to the reaction of the diazonium salt with water.
-
Biaryl Coupling: Formation of dimeric thiazole byproducts through radical coupling.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: The choice of copper catalyst and reaction temperature are critical. Using copper(I) bromide (CuBr) generally favors the formation of the desired mono-brominated product.[1] In contrast, copper(II) bromide (CuBr₂) and higher temperatures can increase the yield of the dibrominated side product.[1][2]
Q4: What is the cause of tar-like impurities in my reaction mixture?
A4: The formation of dark, tar-like substances is often due to the decomposition of the diazonium salt intermediate, which can be caused by elevated temperatures (above 5 °C) during the diazotization step or by the presence of impurities.
Q5: How can I confirm that the initial diazotization of 2-amino-4-methylthiazole is complete?
A5: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, necessary for complete diazotization, will result in a positive test (a blue-black color). This indicates that the starting amine has been fully consumed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete diazotization of 2-amino-4-methylthiazole. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper before proceeding. |
| Decomposition of the diazonium salt. | Work at low temperatures (0-5 °C) throughout the diazotization and Sandmeyer reaction steps. Avoid unnecessary delays between the formation of the diazonium salt and its reaction with the copper bromide solution. | |
| Inefficient copper catalysis. | Ensure the copper(I) bromide is of good quality and freshly prepared if possible. The use of a combination of Cu(I) and Cu(II) salts has been reported to be effective in some Sandmeyer reactions.[3] | |
| Significant formation of 2,5-dibromo-4-methylthiazole | Use of copper(II) bromide (CuBr₂). | Use copper(I) bromide (CuBr) as the catalyst, which has been shown to be more selective for mono-bromination.[1] |
| High reaction temperature. | Maintain a low reaction temperature during the Sandmeyer reaction step. Lower temperatures favor the mono-brominated product.[1] | |
| Presence of 2-hydroxy-4-methylthiazole byproduct | Reaction of the diazonium salt with water. | Ensure the reaction is carried out in a sufficiently acidic medium to stabilize the diazonium salt. Minimize the amount of water present where possible, although some water is necessary for the diazotization. |
| Formation of biaryl-coupled byproducts | Radical side reactions. | The Sandmeyer reaction proceeds via a radical mechanism, making the formation of biaryl compounds a possibility.[4] Lowering the reaction temperature and ensuring a homogenous reaction mixture can sometimes reduce these side products. |
| Difficulty in purifying the final product | Presence of multiple byproducts. | Column chromatography is a common and effective method for purifying this compound from its side products.[5] A careful selection of the solvent system is crucial for good separation. |
Data Presentation
Table 1: Influence of Brominating Agent on Product Distribution in a Sandmeyer-type Reaction of a 2-Aminothiazole Derivative.[1]
| Brominating Agent | 2-Bromo Derivative (Yield %) | 2,5-Dibromo Derivative (Yield %) |
| CuBr | 98 | - |
| CuBr₂ | - | 94 |
| KBr | Low Yield (inseparable mixture) | - |
| KBr-CuBr | Moderately High Yield | - |
| Br₂ | - | Moderate Yield |
| Alumina-KCuBr₂ | Very High Yield | - |
Note: The data is based on the bromination of 4-(phenylethynyl)thiazol-2-amine, a model compound for 2-aminothiazoles.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Favoring Mono-bromination)
This protocol is adapted from procedures for the selective mono-halogenation of 2-aminothiazoles.[1]
Materials:
-
2-amino-4-methylthiazole
-
Copper(I) bromide (CuBr)
-
n-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 eq) in acetonitrile.
-
Add n-butyl nitrite (1.2 eq) to the solution at room temperature and stir for 15 minutes.
-
In a separate flask, prepare a suspension of CuBr (1.2 eq) in acetonitrile.
-
Slowly add the diazonium salt solution to the CuBr suspension at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis of 2,5-Dibromo-4-methylthiazole
This protocol is adapted from procedures for the di-halogenation of 2-aminothiazoles.[1]
Materials:
-
2-amino-4-methylthiazole
-
Copper(II) bromide (CuBr₂)
-
n-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 eq) and CuBr₂ (1.5 eq) in acetonitrile.
-
Stir the mixture at room temperature for 15-120 minutes. The reaction can be gently heated to 40 °C to increase the rate if necessary. Monitor the consumption of the starting material by TLC.
-
Once the starting material is consumed, add n-butyl nitrite (1.5 eq) to the reaction mixture.
-
Heat the reaction to 65 °C and stir for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Main reaction and side reaction pathways in the Sandmeyer synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 298694-30-1 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-2-methylthiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in cross-coupling reactions involving 4-Bromo-2-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my Suzuki-Miyaura coupling with this compound?
A1: Low yields in Suzuki-Miyaura couplings with this compound can arise from several factors. The thiazole ring's electronic properties and the methyl group can influence reactivity.[1] Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical for heteroaryl bromides. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often more effective than traditional ligands such as PPh₃.[2]
-
Base Selection: The base is crucial for activating the boronic acid.[2][3] An inappropriate or weak base can lead to poor reactivity. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄, with K₃PO₄ often being effective in challenging couplings.[2]
-
Reaction Temperature: While many Suzuki reactions require elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product.[2][4] It may be beneficial to try a lower temperature for a longer duration.[2]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[4][5]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and protodebromination (loss of bromine) are common side reactions.[2][5] These can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.[2]
Q2: My Sonogashira coupling of this compound is failing. What are the likely causes?
A2: Failure in Sonogashira couplings often points to issues with the catalyst system or reaction conditions. Key troubleshooting points include:
-
Glaser Homocoupling: The formation of a diyne from the homocoupling of the terminal alkyne is a major side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[2] Rigorous degassing is crucial to prevent this.[2] Copper-free Sonogashira protocols can also be an effective alternative.[2]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities. Ensure all reagents and solvents are pure and the reaction is conducted under an inert atmosphere.[5]
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[2] Ensure it is high purity and properly degassed.[2]
Q3: I'm observing significant starting material debromination in my cross-coupling reaction. How can I prevent this?
A3: Protodebromination is a common side reaction with electron-rich heterocycles.[2] To minimize this:
-
Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching to a milder base like K₂CO₃ or a phosphate base.[2]
-
Optimize Ligand: Certain ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different phosphine ligands may be beneficial.[2]
-
Lower Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[2]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents.[2]
Q4: What are the best practices for setting up a cross-coupling reaction with this compound to ensure reproducibility?
A4: For consistent results:
-
Use High-Purity Reagents: Ensure the purity of your this compound, coupling partner, and all reagents.
-
Maintain an Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture from the reaction.[5]
-
Thoroughly Degas Solvents: Degas solvents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
-
Use Pre-catalysts: Pre-formed palladium complexes often provide more reproducible results than generating the catalyst in situ.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Formation
| Possible Cause | Recommended Solution | Rationale |
| Inactive Catalyst System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][5] Consider using a pre-catalyst such as XPhos Pd G3. | Bulky ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[1] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][5] | The base is critical for activating the boronic acid for transmetalation.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[4] | Some cross-coupling reactions require higher thermal energy to proceed efficiently. |
| Protodeboronation | Switch to a more stable boronic ester (e.g., pinacol ester) or use anhydrous conditions.[4] | Boronic acids can be susceptible to hydrolysis, which removes them from the catalytic cycle. |
Sonogashira Coupling
Issue: Low Yield and/or Formation of Side Products
| Possible Cause | Recommended Solution | Rationale |
| Alkyne Homocoupling (Glaser Coupling) | Ensure rigorous degassing of the reaction mixture.[2] Consider using a copper-free Sonogashira protocol. | Oxygen promotes the copper-mediated homocoupling of the terminal alkyne.[2] |
| Catalyst Deactivation | Use high-purity reagents and solvents. Ensure the reaction is run under a strictly inert atmosphere. | Impurities and oxygen can deactivate the palladium catalyst.[5] |
| Low Catalyst Loading | Increase the catalyst loading of both the palladium catalyst and the copper(I) co-catalyst. | Insufficient catalyst can lead to an incomplete reaction. |
Heck Coupling
Issue: Low Regioselectivity and/or Low Yield
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Ligand | Screen different phosphine ligands. The choice of ligand can influence the regioselectivity of the Heck reaction. | Ligand sterics and electronics play a key role in controlling the insertion pathway. |
| Incorrect Base | Optimize the base. Organic bases like triethylamine or inorganic bases like K₂CO₃ can be used. | The base is required to regenerate the active catalyst in the catalytic cycle. |
| Low Reaction Temperature | Increase the reaction temperature. Heck reactions often require higher temperatures than other cross-couplings. | Higher temperatures can overcome the activation energy barrier for C-C bond formation. |
Quantitative Data Summary
The following tables provide starting points for reaction optimization based on data for similar heteroaromatic bromides. Yields are highly dependent on the specific substrates and conditions.
Table 1: Suzuki-Miyaura Coupling Conditions
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-phenylthiazole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | Reflux | 85 |
| 5-Bromothiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2-Bromo-4-(methoxymethyl)thiazole | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-95 |
Table 2: Sonogashira Coupling Conditions
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85 |
| 2-Amino-5-bromo-4-t-butylthiazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 70-90 |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 | 87 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive flow of argon.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Seal the tube and heat the reaction mixture (e.g., 90-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2]
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Purification of 4-Bromo-2-methylthiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 4-Bromo-2-methylthiazole and its derivatives. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from impurities. | Inappropriate solvent system polarity. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for thiazole derivatives is a mixture of hexanes and ethyl acetate.[1] - Aim for an Rf value of 0.2-0.4 for the desired compound on TLC for optimal separation on the column.[2] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound streaks on the TLC plate and column. | The basic nature of the thiazole nitrogen can interact with acidic sites on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[1] |
| The product does not elute from the column. | The compound is highly polar and is strongly adsorbed to the silica gel. | - Increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[1] - Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), with a polar mobile phase (e.g., water/acetonitrile).[1] |
| Co-elution of the desired product with an impurity of similar polarity. | Isomeric impurities (e.g., 5-bromo-2-methylthiazole) or other side-products with similar physical properties. | - If separation on silica gel is not achievable, consider alternative purification techniques such as preparative HPLC or recrystallization. - For isomeric impurities, derivatization to a more easily separable compound followed by removal of the directing group may be an option in some cases. |
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too rapid. | - Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool very slowly. Insulating the flask can help.[1] - Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.[3] - Add a seed crystal of the pure compound if available.[1] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the concentration is too low. | - If too much solvent was added, carefully evaporate some of it and allow the solution to cool again. - If the compound is too soluble, try a different solvent or a co-solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Minimize the amount of solvent used to dissolve the crude product initially.[3] - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the desired product and the impurities. | - Perform a second recrystallization with a different solvent system. - If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration (be aware that this can also adsorb some of your product).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for this compound and its derivatives are silica gel column chromatography and recrystallization.[1][4] The choice of method depends on the nature of the impurities and the scale of the reaction.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A common and effective starting point for the column chromatography of many thiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by TLC analysis.
Q3: How can I visualize this compound derivatives on a TLC plate?
A3: Since many thiazole derivatives are UV active, the primary method for visualization is using a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background.[5] Staining with potassium permanganate can also be effective for visualizing many organic compounds.[6] For specific detection of thiazoles, spraying the plate with a freshly made solution of 1g sodium nitrite in 100ml of 1M hydrochloric acid and heating may yield light green spots.[7]
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: Common impurities can include unreacted 2-methylthiazole, di-brominated products (e.g., 4,5-dibromo-2-methylthiazole), and isomeric byproducts depending on the brominating agent and reaction conditions.[3] The use of milder brominating agents like N-bromosuccinimide (NBS) can sometimes help to minimize the formation of over-brominated side products.[8]
Q5: My purified this compound is a yellow oil. Is this expected?
A5: Yes, purified 2-methyl-4-bromothiazole has been reported as a yellow oil.[9] However, the color can vary depending on trace impurities, and some derivatives may be solids.
Quantitative Data Summary
| Parameter | Value | Reference |
| Appearance | Yellow oil | [9] |
| Yield (synthesis from 2,4-dibromothiazole) | 55% | [9] |
| Boiling Point (Predicted) | 199.2 ± 13.0 °C | [9] |
| Density (Predicted) | 1.702 ± 0.06 g/cm³ | [9] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: On a TLC plate, test various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your desired product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent. If the crude product is not very soluble in the eluent, dissolve it in a slightly more polar solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a test solvent and heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold. Common solvents to test include ethanol, isopropanol, hexanes, ethyl acetate, or a mixture of solvents.[4][10]
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 298694-30-1 [m.chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Preventing dehalogenation side reactions with 4-bromothiazoles
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in the functionalization of 4-bromothiazoles: the undesired side reaction of dehalogenation. By understanding the underlying causes and implementing appropriate preventative measures, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of 4-bromothiazole reactions?
A: Dehalogenation is a side reaction where the bromine atom at the 4-position of the thiazole ring is replaced by a hydrogen atom. This leads to the formation of an unsubstituted thiazole as a byproduct, which consumes your starting material, reduces the yield of the desired product, and can complicate purification.
Q2: What are the primary causes of dehalogenation during cross-coupling reactions?
A: Dehalogenation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck) is often attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can then react with the 4-bromothiazole in a process called hydrodehalogenation. Sources of hydride can include:
-
Bases: Particularly strong alkoxide bases.
-
Solvents: Protic solvents or solvents that can degrade to provide a hydride source.
-
Reagents: Impurities in other reagents, such as boranes in boronic acids.
-
Water: The presence of water can contribute to the formation of hydride species.
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands are highly recommended. These ligands can accelerate the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often yield excellent results by stabilizing the palladium catalyst and promoting the desired coupling.
Q4: Which bases are recommended to minimize dehalogenation?
A: Weaker, non-nucleophilic inorganic bases are generally preferred. While strong bases are often used to promote cross-coupling, they can also increase the rate of dehalogenation. For aryl bromides, even weaker bases like cesium carbonate (Cs₂CO₃) can be effective in promoting the desired reaction while minimizing dehalogenation. It is advisable to screen a few different bases to find the optimal balance for your specific reaction.
Troubleshooting Guides
Issue 1: Significant Formation of Dehalogenated Thiazole Byproduct
If you are observing a significant amount of the dehalogenated thiazole byproduct in your reaction, consult the following troubleshooting table.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of dehalogenation. Monitor the reaction over a longer period. |
| Inappropriate Base Selection | Switch to a weaker, non-nucleophilic base. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous. |
| Suboptimal Catalyst/Ligand System | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired C-C bond formation over the dehalogenation pathway. |
| Presence of Hydride Sources | Use anhydrous and degassed solvents and reagents. Traces of water or other protic impurities can act as hydride donors. |
| Solvent Effects | Certain solvents like dioxane and DMF have been anecdotally linked to increased dehalogenation. Consider switching to a less coordinating solvent such as toluene. |
Issue 2: Low or No Conversion of 4-Bromothiazole
If your reaction is not proceeding or giving very low yields of the desired product, it may not be a dehalogenation issue, but rather a problem with the reaction setup or reagents.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation if necessary. Avoid exposing the catalyst to air and moisture. |
| Poor Quality Reagents | Use pure starting materials. Boronic acids, in particular, can degrade over time. |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants, catalyst, and base. |
Quantitative Data on Dehalogenation
While specific quantitative data for 4-bromothiazoles is limited in the literature, the following table, adapted from a study on a related 4,5-dibromothiophene derivative, illustrates the significant impact of solvent composition on dehalogenation in a Suzuki-Miyaura coupling reaction. This highlights the importance of optimizing the reaction medium.
Table 1: Effect of Dioxane/Water Ratio on Dehalogenation of a Brominated Heterocycle
| Dioxane:Water Ratio (v/v) | Outcome | Dehalogenation Level |
| 4:1 | The major product is dehalogenated. | High |
| 8:1 | The reaction failed to proceed to completion within 24 hours. | - |
| 10:1 | Good yield of the desired mono-coupled product with minimal dehalogenation. | Low |
Data adapted from a study on 4,5-dibromothiophene-2-carboxaldehyde and should be considered as a guide for optimizing reactions with 4-bromothiazoles.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving 4-bromothiazole, with specific recommendations to minimize dehalogenation. Note: These are starting points, and optimization may be necessary for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
Materials:
-
4-Bromothiazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a dry Schlenk flask, add 4-bromothiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the anhydrous and degassed solvent mixture via syringe.
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Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: Troubleshooting workflow for dehalogenation side reactions.
Technical Support Center: Catalyst Selection and Optimization for 4-Bromo-2-methylthiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylthiazole. The content is designed to address specific issues encountered during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often the preferred method due to the mild reaction conditions and the commercial availability of a wide range of boronic acid derivatives.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a variety of amines.
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.
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Stille Coupling: Utilizes organotin reagents for C-C bond formation.
-
Negishi Coupling: Employs organozinc reagents for C-C bond formation.
The choice of reaction depends on the desired final product and the functional group tolerance required.
Q2: What are the key factors to consider when selecting a catalyst system for a Suzuki-Miyaura reaction with this compound?
A2: The success of a Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of the catalyst system. Key factors include:
-
Palladium Precursor: Pd(PPh₃)₄ and PdCl₂(dppf) are common and often effective choices for bromo-heterocycles.[1] For more challenging couplings, precatalysts incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky and electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination. The choice of ligand can significantly influence reaction yield and selectivity.
-
Base: The base is crucial for the activation of the boronic acid.[2] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be considered based on the specific substrates and solvent system.
-
Solvent: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, toluene, and DMF.[3]
Q3: Why is my Heck reaction with this compound showing low conversion?
A3: Low conversion in a Heck reaction can be attributed to several factors:
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Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition. This can be caused by high temperatures or the presence of oxygen. Ensure your reaction is performed under an inert atmosphere.
-
Suboptimal Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[4] If your reaction is sluggish, a gradual increase in temperature might be necessary.
-
Incorrect Base Selection: The base plays a critical role in regenerating the active Pd(0) catalyst. Triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used.
-
Poor Substrate Quality: Impurities in either the this compound or the alkene can poison the catalyst.
Q4: What are the common challenges in Buchwald-Hartwig amination of this compound?
A4: The Buchwald-Hartwig amination of heteroaryl halides can be challenging. Common issues include:
-
Catalyst Inhibition: The nitrogen atom in the thiazole ring can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands can often mitigate this issue.
-
Base Sensitivity: Some amines and the thiazole ring itself can be sensitive to the strong bases (e.g., NaOt-Bu) typically used in this reaction, leading to side products. Screening different bases may be necessary.
-
Steric Hindrance: Coupling with sterically hindered amines can be difficult and may require more reactive catalyst systems.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low product formation, starting materials consumed | Deboronation of the boronic acid. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Add the boronic acid in portions. Ensure anhydrous conditions if using a non-aqueous system. |
| No or low product formation, starting materials remain | Inactive catalyst. | Use a fresh palladium source and ligand. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Consider a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-20 °C increments. | |
| Formation of homocoupled boronic acid byproduct | Oxygen contamination. | Improve degassing procedures. Use high-purity solvents and reagents. |
| Inefficient transmetalation. | Screen different bases and solvents. The addition of water can sometimes be beneficial. | |
| Formation of reduced arene (de-brominated starting material) | Presence of protic impurities. | Ensure all reagents and solvents are anhydrous. |
| β-hydride elimination from a Pd-H intermediate. | This is less common with aryl halides but can occur. Changing the ligand or solvent may help. |
Catalyst Deactivation (Palladium Black Formation)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture turns black, and reaction stalls. | High reaction temperature. | Reduce the reaction temperature. |
| Presence of oxygen. | Ensure rigorous exclusion of air by using proper Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly. | |
| Insufficient ligand stabilization. | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Switch to a more robust or bulky ligand that can better stabilize the Pd(0) species. | |
| Impurities in starting materials or solvent. | Purify starting materials and use high-purity, anhydrous solvents. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles (Illustrative Data)
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [5] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 110 | 6 | 78 | [5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-MeTHF | 70 | 18 | 95 | [6] |
Note: This data is compiled from reactions with analogous bromo-heterocycles and serves as a starting point for optimization.
Table 2: Influence of Base on Heck Reaction Yield (Illustrative Data)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Et₃N | DMF | 120 | 24 | 75 |
| K₂CO₃ | DMA | 120 | 24 | 82 |
| NaOAc | NMP | 120 | 24 | 68 |
| DBU | Toluene | 110 | 18 | 70 |
Note: This data is illustrative and based on general trends observed in Heck reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Coupling
This protocol is a generalized starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL), this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 120 °C). Monitor the reaction by GC-MS or TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube, remove from the glovebox, and heat with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on Suzuki coupling of bromothiazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the Suzuki-Miyaura cross-coupling of bromothiazole substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromothiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with a bromothiazole unexpectedly low?
Low yields in the Suzuki coupling of bromothiazoles can stem from several factors, primarily related to the catalyst system, reaction conditions, and substrate stability.[1]
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The palladium catalyst and ligand may not be active enough for the electron-rich bromothiazole substrate.[1] The oxidative addition of the palladium catalyst to the C-Br bond of the thiazole can be a rate-limiting step.[1]
-
Improper Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated by impurities.[1][4]
-
Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved and replaced with a C-H bond, especially at high temperatures or with certain bases.[6]
Q2: I am observing significant amounts of homocoupling byproduct from my boronic acid. How can I minimize this?
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a biaryl species from two boronic acid molecules.[6]
Potential Causes and Solutions:
-
Presence of Oxygen: Traces of oxygen can promote the homocoupling pathway.
-
Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling.
-
Solution: Adjust the palladium source and ligand. Sometimes, simply changing the ligand can suppress this side reaction.
-
Q3: My starting bromothiazole is being consumed, but I am not forming the desired product. Instead, I see the debrominated thiazole. What is happening?
This side reaction is known as protodebromination, where the bromine atom is replaced by a hydrogen atom.[4]
Potential Causes and Solutions:
-
Base Strength: Strong bases can sometimes facilitate protodebromination.[4]
-
Solution: Consider switching to a milder base, such as K₂CO₃ or a phosphate base like K₃PO₄.[4]
-
-
Reaction Temperature: High temperatures can promote various side reactions, including protodebromination.[4]
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Solution: Attempt the reaction at a lower temperature. While this may slow down the desired coupling, it can significantly reduce the rate of debromination.[4]
-
-
Proton Source: Traces of water or other protic impurities can serve as the proton source for this side reaction.
-
Solution: Use freshly dried, anhydrous solvents and ensure all reagents are handled under strict inert conditions to exclude moisture.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of bromothiazoles?
The base is a critical component of the Suzuki-Miyaura reaction and is essential for the catalytic cycle to proceed.[7] Organoboron compounds are generally not nucleophilic enough to transmetalate directly with the palladium complex.[7] The base plays three primary roles:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9] This increased nucleophilicity facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[9]
-
Formation of Palladium Complexes: The base can react with the Pd(II)-halide complex to form other reactive intermediates, such as a Pd(II)-hydroxide or Pd(II)-alkoxide complex, which can then react with the neutral boronic acid.[7][8]
-
Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, regenerating the active Pd(0) catalyst.[7]
Q2: How do I select the appropriate base for my reaction?
The choice of base depends on the specific substrates and reaction conditions.[8]
-
Inorganic Bases: These are the most commonly used.[8] Their effectiveness is influenced by basicity and solubility.
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and generally compatible with many functional groups.[7][10] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility and basicity.[1]
-
Phosphates (e.g., K₃PO₄): A strong base that is often effective when carbonates fail, particularly for less reactive aryl chlorides or hindered substrates.[1]
-
Hydroxides (e.g., NaOH, KOH): Strong bases that can be very effective but may not be compatible with base-sensitive functional groups on the substrates.[7][11]
-
-
Organic Bases: Generally less common but can be advantageous when substrate compatibility with strong inorganic bases is a concern.[8] Examples include triethylamine (TEA) and diisopropylethylamine (DIPEA).[8][10]
Q3: What factors should I consider when choosing a solvent?
The solvent plays a crucial role by influencing reaction rate, selectivity, and the stability of the catalyst.[12][13] Key considerations include:
-
Solubility: The solvent must dissolve the bromothiazole, boronic acid, base, and catalyst system to a sufficient extent. Biphasic systems, often containing water, are very common as they can help dissolve inorganic bases.[7][11]
-
Polarity: The solvent's polarity can affect the stability of catalytic intermediates.[12][14] Common choices range from nonpolar solvents like toluene to polar aprotic solvents like DMF and dioxane.[7]
-
Coordinating Ability: Coordinating solvents like DMF or THF can interact with the palladium center, which can either stabilize the catalyst or compete with ligands, affecting its activity.[12][15]
-
Boiling Point: The desired reaction temperature will dictate the choice of solvent. For reactions requiring high heat, solvents like toluene (111 °C) or dioxane (101 °C) are common.[1]
Data Presentation
The selection of base and solvent can significantly impact the yield of the Suzuki coupling. The following tables provide representative data from studies on Suzuki-Miyaura reactions.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/NiFe₂O₄ catalyst, DMF/H₂O (1:1), 80 °C.
| Entry | Base (2.0 mmol) | Time (min) | Yield (%) |
| 1 | TEA | 60 | 70 |
| 2 | TBA | 60 | 65 |
| 3 | NaOH | 60 | 50 |
| 4 | Na₂CO₃ | 10 | 98 |
| 5 | K₂CO₃ | 20 | 95 |
| 6 | Cs₂CO₃ | 30 | 92 |
| (Data adapted from a study on various aryl halides. Individual results may vary for bromothiazoles.)[16] |
Table 2: Effect of Various Solvents on Suzuki Coupling Yield
Reaction Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), TbPo-Pd(II) catalyst, K₃PO₄·3H₂O base, 100 °C, 12 h.
| Entry | Solvent (5 mL) | Yield (%) |
| 1 | Dioxane | 0 |
| 2 | THF | 10.4 |
| 3 | DMF | 30.9 |
| 4 | Ethyl Acetate | 42.1 |
| 5 | Ethanol | 73.4 |
| 6 | Methanol | 78.9 |
| 7 | MeOH:H₂O (3:2) | 96.3 |
| 8 | MeOH:H₂O (2:3) | 85.7 |
| (Data adapted from a study on bromobenzene. Individual results may vary for bromothiazoles.)[11] |
Experimental Protocols
Generalized Protocol for Suzuki Coupling of a Bromothiazole
This protocol is a general guideline and may require optimization for specific bromothiazole and boronic acid substrates.[17]
Materials:
-
Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of Pd source (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiazole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst (and ligand, if used) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C). Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Suzuki Reaction Troubleshooting: A Guide to Minimizing Homocoupling Byproducts
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) combine to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The principal causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4][5] This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[3][4] Similarly, using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), without an efficient initial reduction to Pd(0) can also promote homocoupling.[2][6]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture. This is typically identified by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude mixture to the starting materials and the expected product.
Q4: How does the choice of palladium source affect homocoupling?
A4: The choice of the palladium source is critical.[4]
-
Pd(II) sources , like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can directly promote homocoupling because they need to be reduced to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[2][4]
-
Pd(0) sources , such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are generally preferred as they can enter the catalytic cycle directly without requiring a reduction step that can lead to homocoupling.[1][4]
-
Palladium precatalysts , particularly modern ones like Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which helps to minimize side reactions.[4][6]
Q5: What role do ligands play in minimizing homocoupling?
A5: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] To minimize homocoupling:
-
Use bulky, electron-rich phosphine ligands : Ligands such as SPhos and XPhos are highly effective.[2][4][7] Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[2]
-
Consider N-heterocyclic carbenes (NHCs) : These can also be highly effective ligands for suppressing homocoupling.[4]
Q6: How does the choice of base influence the formation of homocoupling byproducts?
A6: The base is essential for the transmetalation step, but an improper choice can worsen homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to very strong bases.[4][8]
Troubleshooting Guide
If you are observing significant homocoupling, follow this workflow to diagnose and resolve the issue.
References
Technical Support Center: Improving Regioselectivity with 2,4-Dibromothiazole
Welcome to the technical support center for reactions involving 2,4-dibromothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for challenges related to achieving regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in mono-functionalization of 2,4-dibromothiazole?
A1: The regiochemical outcome of reactions with 2,4-dibromothiazole is primarily dictated by the electronic properties of the thiazole ring. The carbon at the C2 position is significantly more electron-deficient than the C4 position due to the inductive effect of the adjacent nitrogen and sulfur atoms.[1] This heightened electrophilicity makes the C2-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and more prone to halogen-metal exchange.[1][2] Consequently, mono-functionalization typically occurs selectively at the C2 position.[1][3]
Q2: In palladium-catalyzed cross-coupling reactions, which position (C2 or C4) is more reactive?
A2: The C2 position is overwhelmingly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings.[1][4][5] The greater electron deficiency at C2 facilitates the crucial oxidative addition step of the Pd(0) catalyst to the C-Br bond, leading to preferential reaction at this site.[1][2] This high regioselectivity allows for the reliable synthesis of 2-substituted 4-bromothiazoles.[3][6]
Q3: How can I achieve selective substitution at the C4 position?
A3: Direct selective substitution at the C4 position in the presence of the C2-bromo substituent is challenging due to the inherently higher reactivity of the C2 position. The most effective and common strategy is a two-step sequential approach:
-
First, selectively functionalize the C2 position. This is the kinetically favored reaction in most cross-coupling and metal-halogen exchange reactions.[2][3]
-
Then, perform a second reaction at the remaining C4-bromo position. Once the C2 position is substituted, the C4-bromo group can be targeted in a subsequent cross-coupling or metalation-quench sequence. For example, a bromo-lithium exchange can be performed on the 2-substituted 4-bromothiazole intermediate, followed by reaction with an electrophile.[6][7]
Q4: What is the difference in reactivity between 2,4-dibromothiazole and 2,5-dibromothiazole?
A4: In 2,4-dibromothiazole, the electronic difference between the C2 and C4 positions is pronounced, leading to high regioselectivity for C2 functionalization.[1] In 2,5-dibromothiazole, while the C2 position is still generally more reactive in cross-coupling reactions due to its electron-deficient nature, the electronic differentiation between C2 and C5 is less pronounced than the C2/C4 difference in the 2,4-isomer.[1] This can sometimes lead to mixtures of mono-substituted products in reactions with 2,5-dibromothiazole if conditions are not carefully controlled.[4]
Troubleshooting Guide
This section addresses common problems encountered during the regioselective functionalization of 2,4-dibromothiazole.
Problem 1: Low or no yield of the desired C2-substituted product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[8] 2. Use freshly degassed solvents.[8] 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[8] 4. Use a more active pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand. |
| Poor Reagent Solubility | 1. Select a solvent system in which all reactants are soluble at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent (e.g., DMF, 1,4-dioxane, toluene) and an aqueous base solution is common.[9] 2. Try heating the reaction mixture to improve solubility and reaction rate. |
| Incorrect Reaction Conditions | 1. Base: For Suzuki couplings, the choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8] 2. Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Optimize the temperature for your specific substrate and catalyst system. |
| Impure Starting Materials | 1. Ensure the 2,4-dibromothiazole and the coupling partner are pure, as impurities can inhibit the catalyst or cause side reactions.[8] |
Problem 2: Formation of a mixture of C2- and C4-substituted isomers.
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Overcoming Natural Selectivity | This is highly unusual for 2,4-dibromothiazole as the C2 position is strongly favored.[4][5] However, if observed: 1. Lower the temperature: This will favor the kinetically preferred C2-substitution product. 2. Re-evaluate the catalyst system: Some highly active or sterically demanding ligands might alter the inherent selectivity. Using standard catalysts like Pd(PPh₃)₄ often provides excellent C2 selectivity.[4] |
| Isomeric Impurity in Starting Material | 1. Analyze the starting 2,4-dibromothiazole by GC-MS or NMR to ensure it is not contaminated with other dibromothiazole isomers. |
Problem 3: Significant formation of the di-substituted product.
| Potential Cause | Troubleshooting Steps |
| Excess Coupling Partner | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the organometallic reagent (e.g., boronic acid, organostannane). |
| High Temperature or Long Reaction Time | 1. Lower the reaction temperature to decrease the rate of the second substitution.[8] 2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed and the desired mono-substituted product is maximized.[8] |
| Highly Active Catalyst System | 1. Reduce the catalyst loading. 2. Switch to a less active catalyst system if di-substitution remains a persistent issue. |
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize quantitative data for the highly regioselective C2-functionalization of 2,4-dibromothiazole.
Table 1: Regioselective Negishi and Sonogashira Couplings at the C2 Position
| Coupling Partner | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Position of Reaction | Reference |
| Alkyl/Aryl Zinc Halides (Negishi) | Pd(0) | - | - | 65-85 | C2 | [2][6] |
| Terminal Alkynes (Sonogashira) | Pd(0) | - | - | 65-85 | C2 | [2][6] |
| C-7-alkylzinc chloride (Negishi) | - | - | - | 85 | C2 | [2] |
Table 2: Regioselective Stille Couplings at the C2 Position
| Coupling Partner | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Position of Reaction | Reference |
| Organostannane | Pd(0) | - | - | 58-62 | C2 | [6] |
| 2-pyridine-tributylstannane | Pd G3 DavePhos | - | - | High | C2 | |
| 2-pyridine-tributylstannane | Pd G4 SPhos | - | - | High | C2 |
Note: The primary literature consistently demonstrates that these reactions yield the C2-substituted product with very high regioselectivity.[2][3][6]
Visualized Workflows and Logic
Caption: A general experimental workflow for regioselective cross-coupling reactions of 2,4-dibromothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability of 4-Bromo-2-methylthiazole under various reaction conditions
Welcome to the Technical Support Center for 4-Bromo-2-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the stability and reactivity of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a moderately stable compound but exhibits sensitivity to certain conditions. The primary concerns are its susceptibility to basic hydrolysis and potential for debromination under reductive or harsh reaction conditions. As a bromo-heteroaromatic compound, it can also undergo side reactions in palladium-catalyzed cross-coupling reactions.
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a cool, dry place, away from alkaline materials. It is recommended to store it under an inert atmosphere in a tightly sealed container, for example, in a freezer at -20°C.[1][2]
Q3: What are the main side reactions to watch for during Suzuki-Miyaura coupling with this compound?
A3: The most common side reactions are protodebromination (replacement of the bromine atom with a hydrogen atom) and homocoupling of the boronic acid partner.[3] Protodebromination can be minimized by using anhydrous solvents and ensuring a rigorously inert atmosphere.[3] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[3][4]
Q4: My Buchwald-Hartwig amination with this compound is not working. What are the critical parameters to optimize?
A4: The success of a Buchwald-Hartwig amination heavily relies on the choice of catalyst, ligand, and base. For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[5] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.[6] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Troubleshooting Guides
Stability Under Various Reaction Conditions
This section addresses potential degradation of this compound under common reaction stress conditions.
| Condition | Potential Issue | Troubleshooting Suggestions |
| Acidic | Generally stable, but prolonged exposure to strong acids at high temperatures may lead to slow decomposition. | - Use the mildest acidic conditions necessary for the transformation. - Keep reaction times as short as possible. - Monitor the reaction for the appearance of degradation products by TLC or LC-MS. |
| Basic | Sensitive to basic hydrolysis, which can lead to cleavage of the thiazole ring or other degradation pathways. | - Avoid strong aqueous bases where possible. - If a base is necessary, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases. - For cross-coupling reactions, ensure the base is anhydrous. |
| Oxidative | The thiazole ring can be susceptible to oxidation, especially the sulfur atom, under strong oxidizing conditions. | - Use selective oxidizing agents. - Control the stoichiometry of the oxidant carefully. - Perform reactions at low temperatures to minimize over-oxidation. |
| Reductive | Debromination to form 2-methylthiazole is a common side reaction under reductive conditions (e.g., catalytic hydrogenation, metal hydrides). | - Choose milder reducing agents if the bromo-substituent needs to be retained. - Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired reduction. - Consider protecting the bromo-group if it is not involved in the reaction. |
| Thermal | The compound is relatively thermally stable, with a predicted boiling point around 199°C.[1][2] However, prolonged heating at high temperatures may cause decomposition. | - Conduct reactions at the lowest effective temperature. - For high-temperature reactions, use an inert atmosphere to prevent oxidative degradation. |
| Photochemical | Exposure to UV light may lead to degradation. | - Protect the reaction mixture from light by wrapping the flask in aluminum foil. - Use amber-colored glassware. |
The following table presents hypothetical quantitative data from a forced degradation study on this compound to illustrate its potential stability profile. These values are for illustrative purposes and should be confirmed experimentally.
| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 24 | 80 | ~5-10% |
| Basic Hydrolysis | 0.1 N NaOH | 8 | 60 | ~15-25% |
| Oxidative | 3% H₂O₂ | 24 | RT | ~10-15% |
| Thermal | Solid State | 48 | 105 | <5% |
| Photolytic | UV/Vis Light | 24 | RT | ~5-15% |
Palladium-Catalyzed Cross-Coupling Reactions
This guide focuses on troubleshooting common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is resulting in a low yield or no product. What should I check?
-
Answer:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaryl bromides, consider using a pre-formed catalyst like Pd(PPh₃)₄ or an in-situ generated catalyst from a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.
-
Base: The base is crucial for the transmetalation step. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is finely powdered and anhydrous.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal to dissolve both the organic substrates and the inorganic base.[3] Ensure the organic solvent is anhydrous and degassed.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Thoroughly degas your solvents and reaction mixture (e.g., by bubbling with argon or nitrogen, or through freeze-pump-thaw cycles).
-
Temperature: While many Suzuki couplings require heat (80-110 °C), excessive temperatures can lead to decomposition. Try lowering the temperature and extending the reaction time.
-
Issue 2: Protodebromination as a Major Side Product
-
Question: I am observing a significant amount of 2-methylthiazole in my reaction mixture. How can I minimize this protodebromination?
-
Answer:
-
Anhydrous Conditions: The primary source of protons for this side reaction is often trace amounts of water. Ensure all reagents, solvents, and glassware are rigorously dried.
-
Inert Atmosphere: A poor inert atmosphere can contribute to catalyst decomposition, which may lead to pathways that favor protodebromination.
-
Base Choice: In some cases, the choice of base can influence the formation of palladium hydride species that lead to protodebromination. Consider screening different bases.
-
Reaction Rate: If the desired cross-coupling is slow, side reactions can become more prominent. Optimize the conditions (catalyst, ligand, temperature) to accelerate the productive catalytic cycle.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner (1.1-1.3 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter through a pad of celite, rinsing with an appropriate organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Caption: A logical troubleshooting flowchart for cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-methylthiazole and 2-Bromo-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 4-bromo-2-methylthiazole and 2-bromo-4-methylthiazole. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines their comparative performance in key organic reactions, supported by generalized experimental protocols and data from related compounds.
General Reactivity Overview
The reactivity of the bromine substituent on the thiazole ring is significantly influenced by its position (C2, C4, or C5) and the electronic effects of other substituents, in this case, the methyl group. The thiazole ring itself is electron-rich, but the electronegativity of the nitrogen and sulfur atoms creates a unique electronic landscape.
-
C2-Position: The C2 position of the thiazole ring is the most acidic and is activated towards nucleophilic attack, especially when a good leaving group like bromine is present. This is due to the adjacent electron-withdrawing nitrogen atom.
-
C4-Position: The C4 position is generally less reactive than the C2 position in nucleophilic substitutions.
-
C5-Position: The C5 proton is the second most acidic proton after the C2 proton and is the preferred site for electrophilic aromatic substitution.
Based on these principles, 2-bromo-4-methylthiazole is generally expected to be more reactive towards nucleophilic substitution and reactions involving oxidative addition to a metal catalyst (e.g., in cross-coupling reactions) than this compound. Conversely, the C5-proton of this compound is more sterically accessible for deprotonation compared to the C5-proton of 2-bromo-4-methylthiazole.
Comparative Reactivity in Key Reactions
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Stille)
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation. The reactivity of the C-Br bond in these reactions is paramount.
Reactivity Insights: The C2-Br bond in 2-bromo-4-methylthiazole is generally more reactive in oxidative addition to a palladium(0) catalyst compared to the C4-Br bond in this compound. This heightened reactivity is attributed to the electronic influence of the adjacent ring nitrogen. Consequently, Suzuki and Stille couplings with 2-bromo-4-methylthiazole can often be achieved under milder conditions and may result in higher yields compared to its isomer.
Table 1: Representative Yields for Suzuki Coupling of Bromo-heterocycles
| Bromo-heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [2] |
| 4-Bromo-6-methylbenzo[d]thiazole | Arylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | Not specified | [3] |
| 4-bromo-2,4'-bithiazole | 2-chloropyridine | Pd(OAc)₂/dppf | K₃PO₄ | 1,4-Dioxane/H₂O | Not specified | [4] |
Note: This data is for analogous compounds and serves to provide a general expectation of yields in similar systems.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromo-methylthiazole isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
To a dry Schlenk flask, add the bromo-methylthiazole, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a specified temperature (typically 80-110 °C) for a designated time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Generalized Stille Coupling
Materials:
-
Bromo-methylthiazole isomer (1.0 equiv)
-
Organostannane (e.g., tributyl(aryl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
Procedure:
-
In a dry Schlenk flask, dissolve the bromo-methylthiazole and palladium catalyst in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and water.
-
To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Lithiation and Metal-Halogen Exchange
Deprotonation (lithiation) and metal-halogen exchange are crucial for further functionalization.
Reactivity Insights:
-
2-Bromo-4-methylthiazole: The most acidic proton is at the C5 position. Lithiation with a strong base like LDA is expected to occur selectively at this position.[5] Metal-halogen exchange at the C2 position can be achieved with alkyllithiums like n-BuLi or t-BuLi at low temperatures.
-
This compound: The C5 proton is also the most acidic in this isomer. However, metal-halogen exchange at the C4 position is generally more difficult than at the C2 position.
Experimental Protocol: Lithiation at C5
This protocol is adapted from the lithiation of a similar 2-bromothiazole derivative.[5]
Materials:
-
2-Bromo-4-methylthiazole or this compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde, ketone, CO₂)
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of the bromo-methylthiazole isomer in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile and continue stirring at -78 °C for a specified time before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Reactivity Insights: The C2 position of the thiazole ring is highly activated towards nucleophilic attack due to the adjacent nitrogen. Therefore, the bromine atom in 2-bromo-4-methylthiazole is significantly more susceptible to displacement by nucleophiles (e.g., amines, alkoxides, thiols) than the bromine atom in This compound .[6] For this compound, SNAr reactions are less favorable and would require more forcing conditions.
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
This protocol is based on general procedures for SNAr on halo-heterocycles.[6]
Materials:
-
2-Bromo-4-methylthiazole (1.0 equiv)
-
Nucleophile (e.g., amine, thiol, alcohol, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, Et₃N, if required)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol)
Procedure:
-
Dissolve 2-bromo-4-methylthiazole in the chosen solvent in a reaction vessel.
-
Add the nucleophile and the base (if necessary).
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over a drying agent.
-
Concentrate the solvent and purify the product by crystallization or column chromatography.
Visualizing Reactivity and Workflows
The following diagrams illustrate the concepts discussed and provide a visual guide to experimental design.
Caption: Relative reactivity of C-Br bonds in cross-coupling.
Caption: Standard experimental workflow for Suzuki coupling.
References
A Comparative Guide to Palladium Catalysts for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The efficient synthesis of substituted thiazoles is, therefore, a critical focus in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds in thiazole chemistry. This guide provides a comparative overview of three commonly employed palladium catalysts: Palladium(II) Acetate (Pd(OAc)₂), Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The performance of these catalysts is evaluated based on experimental data from the literature, with a focus on reaction yields, conditions, and substrate scope.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst significantly influences the outcome of thiazole synthesis, affecting reaction efficiency, regioselectivity, and functional group tolerance. The following tables summarize the performance of Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄ in various thiazole synthesis reactions.
Table 1: Palladium(II) Acetate (Pd(OAc)₂) in Direct C-H Arylation of Thiazole
Ligand-free Pd(OAc)₂ has been shown to be highly efficient for the direct arylation of thiazole derivatives, offering an economical and environmentally friendly approach by avoiding the need for pre-functionalized organometallic reagents.[1][2]
| Aryl Bromide | Thiazole Derivative | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Thiazole | 5 | Cs₂CO₃ | DMF | 150 | 4 | 75 | [3] |
| 4-Bromoacetophenone | 2-n-Propylthiazole | 0.01 | KOAc | DMAc | 150 | 20 | 98 | [4] |
| 4-Bromobenzonitrile | 2-n-Propylthiazole | 0.1 | KOAc | DMAc | 150 | 20 | 95 | [4] |
| 1-Bromo-4-nitrobenzene | 2-n-Propylthiazole | 0.1 | KOAc | DMAc | 150 | 20 | 96 | [4] |
Table 2: Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) in Sonogashira Coupling for Thiazole Synthesis
PdCl₂(PPh₃)₂ is a versatile catalyst for various cross-coupling reactions, including the Sonogashira coupling, which is instrumental in the synthesis of complex molecules containing thiazole moieties.
| Alkyne | Halogenated Thiazole Derivative | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | (Trimethylsilyl)acetylene | 2-Iodo-4-methylthiazole | 2.0 | CuI | TEA | CH₃CN | rt | 1 | 75 |[1] |
Table 3: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in Suzuki-Miyaura Coupling for Thiazole Arylation
Pd(PPh₃)₄ is a widely used catalyst for Suzuki-Miyaura coupling reactions, enabling the formation of C-C bonds between thiazoles and arylboronic acids with good to excellent yields.[5]
| Arylboronic Acid | Halogenated Thiazole Derivative | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | 2-Phenyl-5-bromothiazole | 5 | K₂CO₃ | Toluene/H₂O/MeOH | reflux | 20 min - 48 h | 92 | [5] |
| Phenylboronic acid | 2-Phenyl-5-iodothiazole | 5 | K₂CO₃ | Toluene/H₂O/MeOH | reflux | 20 min - 48 h | 99 | [5] |
| 4-Methoxyphenylboronic acid | 3,5-Dichloro-1,2,4-thiadiazole | Not specified | K₂CO₃ | Toluene/H₂O/MeOH | reflux | Not specified | 55 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to facilitate reproducibility.
Direct C-H Arylation of Thiazole using Pd(OAc)₂
This protocol is adapted from the direct arylation of thiazole with 4-bromoanisole.[3]
Reagents:
-
Thiazole (1 mmol)
-
4-Bromoanisole (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ and Cs₂CO₃.
-
Add anhydrous DMF, followed by thiazole and 4-bromoanisole.
-
The reaction mixture is stirred and heated at 150 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylthiazole.
Sonogashira Coupling for Thiazole Synthesis using PdCl₂(PPh₃)₂
This protocol describes the synthesis of a thiazole analogue via a Sonogashira coupling reaction.[1]
Reagents:
-
2-Iodo-4-methylthiazole (1 equiv)
-
(Trimethylsilyl)acetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂, 0.02 equiv, 2 mol%)
-
Copper(I) Iodide (CuI, 0.02 equiv, 2 mol%)
-
Triethylamine (TEA, 2 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and 2-iodo-4-methylthiazole.
-
Add anhydrous acetonitrile, followed by triethylamine and (trimethylsilyl)acetylene.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the coupled product.
Suzuki-Miyaura Coupling for Thiazole Arylation using Pd(PPh₃)₄
This protocol is based on the Suzuki-Miyaura coupling of a halothiazole with an arylboronic acid.[5]
Reagents:
-
Halogenated Thiazole Derivative (e.g., 2-Phenyl-5-bromothiazole, 1 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2 equiv)
-
Toluene/Water/Methanol solvent mixture
Procedure:
-
In a round-bottom flask, dissolve the halogenated thiazole derivative, arylboronic acid, and K₂CO₃ in the toluene/water/methanol solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle involves the oxidative addition of the palladium(0) catalyst to the thiazole halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the active catalyst.
Caption: General catalytic cycle for Suzuki-Miyaura coupling in thiazole synthesis.
Experimental Workflow for Palladium-Catalyzed Thiazole Synthesis
This diagram outlines the typical laboratory workflow for performing a palladium-catalyzed thiazole synthesis, from reaction setup to product purification and analysis.
Caption: Standard experimental workflow for palladium-catalyzed thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Biological Activity of 4-Bromo-2-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of a bromine atom and a methyl group at the 4- and 2-positions, respectively, of the thiazole ring creates the 4-Bromo-2-methylthiazole core, a promising template for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives based on this and structurally similar bromo-thiazole scaffolds, supported by experimental data, detailed protocols, and visual diagrams to facilitate further research and drug discovery efforts.
Comparative Analysis of Biological Activities
While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, valuable structure-activity relationship (SAR) insights can be gleaned from closely related bromo-substituted thiazole analogues. The primary biological activities explored for these compounds include anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Bromo-substituted thiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as proliferation and survival. The cytotoxic effects are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Below is a summary of the in vitro anticancer activity of representative bromo-thiazole derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | 4-(4-bromophenyl)-thiazol-2-amine derivative | MCF-7 (Breast) | 10.5 | [1] |
| 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole | HepG2 (Liver) | 51.7 ± 3.13 | [2] |
| 3f | Carbazole-based thiazole derivative | A549 (Lung) | - | [3] |
| 3f | Carbazole-based thiazole derivative | MCF-7 (Breast) | - | [3] |
| 3f | Carbazole-based thiazole derivative | HT29 (Colon) | - | [3] |
| Standard | 5-Fluorouracil | MCF-7 (Breast) | 5.2 | [1] |
| Standard | Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [2] |
| Standard | Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [2] |
Note: A lower IC50 value indicates higher potency. The data for compound 3f was reported as significant but specific IC50 values were not provided in the abstract.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromo-thiazole derivatives have been investigated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antimicrobial efficacy.
The following table summarizes the antimicrobial activity of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives.
| Compound ID | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) | Reference |
| p2 | Staphylococcus aureus | 16.1 | - | - | [1] |
| p2 | Escherichia coli | 16.1 | - | - | [1] |
| p4 | Bacillus subtilis | 28.8 | - | - | [1] |
| p3 | - | - | Aspergillus niger | 16.2 | [1] |
| p6 | - | - | Candida albicans | 15.3 | [1] |
| Standard | Norfloxacin | - | - | - | [1] |
| Standard | Fluconazole | - | - | - | [1] |
Note: A lower MIC value indicates greater antimicrobial activity. The standards were used for comparison but their specific MIC values were not tabulated in the source.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have been explored for their anti-inflammatory properties, often by evaluating their ability to inhibit key inflammatory mediators or enzymes, such as cyclooxygenase (COX).
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A common route for the synthesis of the this compound core involves the Hantzsch thiazole synthesis, followed by bromination. Further derivatization can be achieved through various reactions at different positions of the thiazole ring.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds. Control wells with vehicle (DMSO) and a known anticancer drug are also included.
-
Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with microorganism, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathway in Cancer
Benzothiazole and related thiazole derivatives have been reported to exert their anticancer effects by modulating various cellular signaling pathways.[5] A potential mechanism of action for this compound derivatives could involve the inhibition of pro-survival pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold and its related bromo-thiazole analogues represent a promising area for the discovery of new therapeutic agents. The available data, primarily from structurally similar compounds, indicate significant potential for anticancer and antimicrobial activities. The structure-activity relationships, although not fully elucidated for this specific core, suggest that modifications to the substituents on the thiazole and any appended rings can profoundly influence biological efficacy. The experimental protocols and workflow diagrams provided in this guide offer a foundational framework for researchers to systematically synthesize, evaluate, and optimize novel derivatives based on this versatile scaffold. Further focused research is warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Substituted Thiazoles
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of substituted thiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. By presenting key experimental data in a comparative format and detailing the underlying methodologies, this document aims to serve as a practical resource for the robust characterization of these important molecules.
The structural confirmation of newly synthesized or isolated substituted thiazoles relies on a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The most pivotal of these techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Spectroscopic Workflow: A Synergistic Approach
The process of structure determination is a logical progression, integrating data from multiple spectroscopic techniques. Each method provides complementary information, leading to the final structural confirmation.
Caption: Workflow for the structural elucidation of substituted thiazoles.
Comparative Spectroscopic Data of Substituted Thiazoles
To illustrate the power of these techniques, the following tables summarize spectroscopic data for a series of representative substituted thiazoles.
¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) in parts per million (ppm) provides information about the electronic environment of each nucleus.
Table 1: ¹H and ¹³C NMR Data for a Series of 2-Amino-4-arylthiazole Derivatives
| Compound | Ar-H (δ, ppm) | Thiazole-H (δ, ppm) | NH₂ (δ, ppm) | Thiazole-C2 (δ, ppm) | Thiazole-C4 (δ, ppm) | Thiazole-C5 (δ, ppm) |
| A (Ar = Phenyl) | 7.25-7.45 (m, 5H) | 6.75 (s, 1H) | 5.50 (s, 2H) | 168.5 | 150.2 | 105.8 |
| B (Ar = 4-Chlorophenyl) | 7.35 (d, 2H), 7.42 (d, 2H) | 6.80 (s, 1H) | 5.55 (s, 2H) | 168.3 | 149.0 | 106.5 |
| C (Ar = 4-Methoxyphenyl) | 6.90 (d, 2H), 7.38 (d, 2H) | 6.68 (s, 1H) | 5.45 (s, 2H) | 168.7 | 150.5 | 104.2 |
Data synthesized from representative literature.
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its substructures.
Table 2: Mass Spectrometry Data for a Series of 2,4-Disubstituted Thiazoles
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| D (R¹=Ph, R²=Me) | C₁₀H₉NS | 176.05 | 175, 134, 102 |
| E (R¹=Ph, R²=Et) | C₁₁H₁₁NS | 190.07 | 175, 162, 134 |
| F (R¹=4-ClPh, R²=Me) | C₁₀H₈ClNS | 210.01 | 209, 168, 136 |
Data synthesized from representative literature.[1][2]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies (in cm⁻¹).
Table 3: Key IR Absorption Frequencies for Substituted Thiazoles
| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Thiazole Ring Vibration (cm⁻¹) | Other Key Bands (cm⁻¹) |
| G (2-amino-4-phenylthiazole) | ~1630 | ~1590 | ~1540, ~1480 | ~3400, ~3280 (N-H stretch) |
| H (2,4-dimethylthiazole) | ~1620 | ~1580 | ~1520, ~1460 | ~2920 (C-H stretch) |
| I (Ethyl 2-amino-4-methylthiazole-5-carboxylate) | ~1640 | ~1595 | ~1530, ~1470 | ~1700 (C=O stretch), ~3420, ~3300 (N-H stretch) |
Data synthesized from representative literature.[3][4][5]
UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λ_max) is a key parameter.
Table 4: UV-Vis Absorption Data for Substituted Thiazoles in Ethanol
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| J (Thiazole) | 234 | 3,980 |
| K (2-Methylthiazole) | 243 | 4,200 |
| L (4-Phenylthiazole) | 285 | 15,000 |
Data synthesized from representative literature.[6]
Logical Integration of Spectroscopic Data
The structural elucidation of a substituted thiazole is a process of converging evidence from these complementary techniques.
Caption: Integration of data from different spectroscopic techniques.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the thiazole derivative is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
¹H NMR: Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities.[4][7]
Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL) and introduced into the ion source via direct infusion or after chromatographic separation (LC-MS).
-
Data Acquisition: Spectra are acquired in positive or negative ion mode, depending on the analyte's properties. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: The thiazole derivative is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration (typically in the micromolar range).
-
Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The solvent is used as a blank. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently determine the structure of substituted thiazoles, a critical step in the advancement of drug discovery and development.
References
A Comparative Guide to Hantzsch and Microwave-Assisted Thiazole Synthesis
For researchers and professionals in drug development, the efficient synthesis of thiazole derivatives is a critical step in the discovery of new therapeutic agents. The Hantzsch thiazole synthesis, a long-established method, is now often compared with modern microwave-assisted techniques. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate synthetic route.
Performance Comparison: Yield and Reaction Time
The primary advantages of microwave-assisted synthesis over the conventional Hantzsch method are a significant reduction in reaction time and often an improvement in product yield. Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts.
Below is a summary of comparative data from various studies, highlighting the differences in yield and reaction duration between the two methods for the synthesis of various thiazole derivatives.
| Product | Conventional Hantzsch Synthesis | Microwave-Assisted Synthesis | Reference |
| Yield (%) | Time (h) | Yield (%) | |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Lower Yields | 8 | 89-95 |
| 2-substituted-thiazol-4(5H)-ones | Lower Yields | 1.5 | 82-92 |
| 2-amino-5-aryl thiazoles | Lower Yields | 2-15 (hours) | Higher Yields |
| Benzotriazole derivatives | Lower Yields | 5.5 (hours) | Higher Yields |
| New Hantzsch thiazole derivatives | 79 | 3.5 | 79-90 |
Experimental Protocols
Conventional Hantzsch Thiazole Synthesis
The traditional Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide in a suitable solvent under reflux conditions.
Example Protocol for the Synthesis of 2-amino-4-phenylthiazole:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a stir bar.[1]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl.[1]
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[1]
-
The collected solid is then air-dried to yield the final product.[1]
Microwave-Assisted Thiazole Synthesis
Microwave-assisted synthesis is performed in a dedicated microwave reactor, which allows for precise control of temperature and pressure.
Example Protocol for the Synthesis of 2-substituted-thiazol-4(5H)-ones:
-
An equimolar mixture of a thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) is prepared in ethanol (4 mL).[2]
-
The reaction mixture is subjected to microwave irradiation at 420W and heated to 70°C.[2]
-
The reaction is typically complete within 10-15 minutes, as monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.[2]
-
The product can be further purified by recrystallization from a suitable solvent system, such as DMF:methanol (2:1).[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for both the conventional and microwave-assisted Hantzsch thiazole synthesis methods, as well as a comparison of their key performance metrics.
Conclusion
The data consistently demonstrates that microwave-assisted Hantzsch thiazole synthesis offers a superior alternative to conventional heating methods. The significant reduction in reaction times, from hours to minutes, coupled with often higher product yields, makes it an attractive methodology for accelerating drug discovery and development processes. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased efficiency, and potentially greener chemical processes due to reduced energy consumption and solvent use, present a compelling case for its adoption in modern synthetic chemistry laboratories.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of Thiazoles
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds like thiazole is a cornerstone of medicinal chemistry. Thiazole rings are present in numerous pharmacologically active compounds, including antimicrobials, antiretrovirals, and anticancer agents.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds to modify these scaffolds. Among the most powerful of these are the Suzuki-Miyaura and Stille couplings.
This guide offers an objective, data-driven comparison of these two methods for the functionalization of thiazoles, providing insights to help researchers select the optimal strategy for their synthetic challenges.
Core Comparison: Suzuki vs. Stille Coupling
While both reactions effectively form C-C bonds, they differ fundamentally in their reagents, conditions, and byproducts. The choice between them often involves a trade-off between toxicity, functional group tolerance, and reaction conditions.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[2] | High toxicity of organotin reagents and byproducts.[3] |
| Reagent Stability | Boronic acids can be prone to protodeboronation; esters are more stable.[2][4] | Organostannanes are generally stable to air and moisture.[2][3] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[2][5] | Often proceeds under neutral or mildly basic conditions.[2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[6][7] | Excellent; tolerates a wide array of functional groups.[2][4] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[2][4] | Tin byproducts can be challenging to separate from the reaction mixture.[2][4] |
Performance Comparison: Experimental Data
The selection of a coupling method is ultimately guided by performance with specific substrates. Below is a summary of experimental data comparing Suzuki and Stille couplings for the functionalization of thiazoles and related heterocyclic systems. Yields can be highly dependent on the specific substrates, catalyst, and ligands used.
| Entry | Coupling Type | Thiazole/Heterocycle Substrate | Coupling Partner | Catalyst System | Conditions (Base/Solvent/Temp) | Yield (%) | Ref. |
| 1 | Suzuki | 4-(bromomethyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:H₂O / 100°C | 85 | [5][8] |
| 2 | Suzuki | Thiazolyl Coumarin | Phenylboronic acid | Pd-PEPPSI-IPent | K₂CO₃ / Dioxane / 100°C | Quantitative | [9] |
| 3 | Suzuki | Borylated Diazocine | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ / THF / 60°C | 95 | [10] |
| 4 | Stille | Stannylated Diazocine | 4-Bromoanisole | Pd(OAc)₂ / XPhos | CsF / THF / 60°C | 90 | [10] |
| 5 | Suzuki | Borylated Diazocine | 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ / XPhos | K₃PO₄ / THF / 60°C | 60 | [10] |
| 6 | Stille | Stannylated Diazocine | 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ / XPhos | CsF / THF / 60°C | 86 | [10] |
| 7 | Stille | 2,4-Dihalogenothiazole | Hetarylstannane | Pd(PPh₃)₄ | Toluene / 110°C | 60-80 | [11] |
Note: Entries 3-6 use a diazocine substrate, but the results highlight general trends. For sterically hindered substrates, Stille coupling can sometimes provide higher yields than Suzuki coupling.[10][12]
Experimental Protocols
The following are generalized protocols for the functionalization of a halothiazole. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established procedures for coupling halothiazoles with arylboronic acids.[5]
-
Reaction Setup : In a dry reaction vessel, combine the halothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).[5] Add the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%).
-
Reaction : Stir the mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress using TLC or LC-MS.[5]
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[5]
General Protocol for Stille Coupling
This protocol is a generalized procedure for the coupling of halothiazoles with organostannanes.[2]
-
Reaction Setup : In a dry, degassed reaction vessel, dissolve the halothiazole (1.0 eq.) in a dry, degassed solvent (e.g., DMF, toluene, or THF).
-
Reagent Addition : Add the organostannane (1.1-1.2 eq.) followed by the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%). In some cases, a Cu(I) co-catalyst or LiCl additive may be beneficial.[2]
-
Inert Atmosphere : Ensure the reaction mixture is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reaction : Heat the mixture, typically between 80-110 °C, and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and dilute with an organic solvent. The mixture may require specific workup procedures, such as washing with aqueous KF or DBU solutions, to remove tin byproducts.
-
Purification : After an aqueous workup, dry the organic layer, concentrate it, and purify the crude product by flash column chromatography. Complete removal of tin residues can be challenging.[2]
Visualizing the Mechanisms and Workflow
Catalytic Cycles
The fundamental mechanisms for Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[2][7] The key difference lies in the transmetalation step. The Suzuki reaction requires a base to form a more nucleophilic "ate" complex for transmetalation to occur, whereas the organotin reagent in the Stille coupling is typically reactive enough to transmetalate directly.[2][4]
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reposiTUm: Pd-catalyzed Stille and Suzuki cross-coupling reactions on thiazoles [repositum.tuwien.at]
Validating the Synthesis of 4-Aryl-2-Methylthiazoles: A Comparative Guide to Spectral Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 4-aryl-2-methylthiazoles and details the validation of their successful synthesis through comprehensive spectral data analysis. The 4-aryl-2-methylthiazole scaffold is a significant pharmacophore found in a wide array of biologically active compounds, making reliable synthesis and characterization paramount in drug discovery and development.
Comparison of Synthetic Methodologies
The most common and established method for synthesizing 4-aryl-2-methylthiazoles is the Hantzsch thiazole synthesis.[1][2][3] However, various modifications and alternative one-pot procedures have been developed to improve efficiency and yield.[1][4] Below is a comparison of the traditional Hantzsch synthesis with a modern one-pot approach.
| Feature | Hantzsch Thiazole Synthesis | One-Pot Synthesis |
| Starting Materials | α-Haloketone (e.g., 2-bromoacetophenone) and Thioamide (e.g., thioacetamide) | α-Keto-ester (e.g., ethyl acetoacetate), Halogenating Agent (e.g., NBS), and Thioamide |
| Reaction Steps | Typically a two-step process involving the synthesis of the α-haloketone followed by condensation with the thioamide.[4] | A single-step reaction where the α-haloketone is generated in situ and immediately reacts.[4] |
| Reaction Conditions | Often requires heating in a solvent like methanol or ethanol.[2] | Can be performed under mild conditions, sometimes at room temperature, and may be catalyzed.[1][4] |
| Work-up & Purification | May involve isolation of intermediates and multiple purification steps. | Simplified work-up, often involving filtration to collect the product.[4] |
| Overall Yield | Generally high-yielding but can be lowered by the multi-step nature.[2] | Often provides good to excellent yields in a more time-efficient manner.[1][4] |
| Environmental Impact | Can involve the use of multiple solvents and generate more waste. | More environmentally benign due to fewer steps and potentially less solvent usage.[1] |
Spectral Data Validation for 2-Methyl-4-phenylthiazole
The successful synthesis of a target 4-aryl-2-methylthiazole, such as 2-methyl-4-phenylthiazole, is confirmed by a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally validates the molecular structure.
| Spectroscopic Technique | Purpose | Expected Data for 2-Methyl-4-phenylthiazole |
| ¹H NMR | Elucidates the proton environment and connectivity in the molecule.[5] | δ (ppm): 7.9-8.0 (d, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.2 (s, 1H, thiazole-H), 2.7 (s, 3H, CH₃) |
| ¹³C NMR | Determines the carbon framework of the molecule.[5][6] | δ (ppm): 165 (C=N), 155 (Ar-C), 134 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 115 (thiazole-CH), 19 (CH₃) |
| IR Spectroscopy | Identifies the functional groups present in the molecule.[7][8] | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1350 (C-N stretch) |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | m/z: 175 [M]⁺ (Molecular Ion), other fragments corresponding to the loss of CH₃, etc. |
Experimental Protocols
Synthesis of 2-Methyl-4-phenylthiazole via Hantzsch Synthesis
This protocol is a generalized procedure based on the classical Hantzsch reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 50 mL of ethanol.
-
Addition of Thioamide: To the stirred solution, add thioacetamide (0.75 g, 10 mmol).
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of a 5% sodium carbonate solution to neutralize the hydrobromic acid formed.
-
Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration through a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4-phenylthiazole.
-
Characterization: Dry the purified product and characterize it using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Spectroscopic Analysis Protocols
The following are standard protocols for acquiring the spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a 1-second relaxation delay, and an appropriate number of scans (typically 16).
-
¹³C NMR Acquisition: Acquire the spectrum with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (often >1024) to achieve a good signal-to-noise ratio.
-
-
Infrared (IR) Spectroscopy [7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Instrumentation: An Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Visualizations
Caption: Hantzsch synthesis workflow for 4-aryl-2-methylthiazoles.
Caption: Logical workflow for spectral data validation.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Different Bases in the Synthesis of 4-Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-substituted thiazoles is a fundamental process in medicinal chemistry and drug discovery, owing to the prevalence of the thiazole scaffold in a wide array of pharmacologically active compounds. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a cornerstone of this field. The choice of base in this reaction is a critical parameter that can significantly influence reaction efficiency, yield, and overall success. This guide provides an objective comparison of the efficacy of various bases in the synthesis of 4-substituted thiazoles, supported by experimental data and detailed methodologies.
Comparison of Base Efficacy in 4-Substituted Thiazole Synthesis
The selection of an appropriate base is crucial for promoting the desired reaction pathway and maximizing the yield of the 4-substituted thiazole product. The following table summarizes the performance of several commonly used bases in this synthesis, with data compiled from various experimental sources. It is important to note that direct comparison is subject to variations in substrates, solvents, and reaction conditions.
| Base | Typical Substrates | Solvent | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Sodium Carbonate (Na₂CO₃) | α-Haloketones, 3,5-Dimethylpyrazol-1-thiocarboxamide | Solvent-free | Grinding, Room Temperature | 92-96% | 5 min | Advantages: Environmentally friendly (solvent-free), rapid, high-yielding, mild conditions.[1] Disadvantages: May not be suitable for all substrates. |
| Sodium Hydride (NaH) | Amidines, Dithioesters | DMF | Room Temperature, N₂ atmosphere | 87% | 4 h | Advantages: Strong base, effective for specific substrate combinations.[2] Disadvantages: Requires inert atmosphere, careful handling due to reactivity with moisture. |
| Triethylamine (Et₃N) | Hydrazonoyl halides, 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide | Ethanol | Reflux | Good to Excellent | Not specified | Advantages: Common organic base, suitable for specific cyclization reactions. Disadvantages: Can be less effective than stronger bases for certain substrates. |
| Potassium Carbonate (K₂CO₃) | Propargyl bromides, Thiourea derivatives | DMF | 130 °C, Microwave irradiation | Good | 10 min | Advantages: Effective in microwave-assisted synthesis, readily available.[3] Disadvantages: Requires high temperatures. |
| Pyridine | Not explicitly detailed in comparative studies found | Various | Not specified | Variable | Variable | Advantages: Acts as both a base and a solvent in some cases. Disadvantages: Can be difficult to remove after reaction, moderate basicity may not be sufficient for all reactions. |
Experimental Protocols
Detailed methodologies for the synthesis of 4-substituted thiazoles using different bases are provided below. These protocols are based on published experimental procedures.
Protocol 1: Solvent-Free Synthesis using Sodium Carbonate
This protocol is adapted from a facile and efficient synthesis of 4-substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles.[1]
Materials:
-
α-Haloketone (1 mmol)
-
3,5-Dimethylpyrazol-1-thiocarboxamide (1 mmol)
-
Sodium Carbonate (Na₂CO₃) (1 mmol)
-
Mortar and Pestle
Procedure:
-
In a clean and dry mortar, combine the α-haloketone, 3,5-dimethylpyrazol-1-thiocarboxamide, and sodium carbonate.
-
Grind the mixture using a pestle at room temperature for 5 minutes.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid reaction mixture is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-substituted thiazole derivative.
Protocol 2: Synthesis using Sodium Hydride in DMF
This protocol is based on the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, which shares mechanistic similarities with thiazole synthesis involving strong bases.[2]
Materials:
-
Amidine (1 equiv)
-
Dithioester (1 equiv)
-
Sodium Hydride (NaH) (2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amidine and anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
After stirring for a few minutes, add the dithioester to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis using Triethylamine in Ethanol
This protocol is derived from the synthesis of thiazole derivatives from hydrazonoyl halides.
Materials:
-
Hydrazonoyl halide (1 mmol)
-
Thioamide derivative (1 mmol)
-
Triethylamine (Et₃N) (1.1 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the hydrazonoyl halide and the thioamide derivative in ethanol.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the Hantzsch thiazole synthesis and the logical relationship of components.
References
Navigating the Thiazole Landscape: A Comparative Guide to Alternatives for 4-Bromo-2-methylthiazole in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutics. The 2-methylthiazole moiety is a privileged scaffold in medicinal chemistry, and 4-Bromo-2-methylthiazole has traditionally served as a key intermediate for its elaboration. However, the evolving landscape of synthetic chemistry offers a range of alternative reagents that can provide advantages in terms of reactivity, cost, and safety. This guide provides an objective comparison of the performance of this compound with its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Performance Comparison of 4-Substituted-2-methylthiazole Reagents
The choice of reagent for introducing the 2-methyl-4-thiazolyl moiety significantly impacts the efficiency of cross-coupling reactions. The following tables summarize the general performance of this compound and its common alternatives in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. It is important to note that direct head-to-head comparative data under identical conditions is limited in the literature, and yields are highly dependent on the specific substrates and optimized reaction conditions.
Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling
| Reagent | General Reactivity | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| This compound | Moderate | 60-90 | Commercially available, good balance of reactivity and stability. | Can require forcing conditions for less reactive partners. |
| 4-Chloro-2-methylthiazole | Low | 40-75 | More cost-effective than the bromo-analog. | Requires more active catalyst systems and harsher conditions.[1] |
| 2-Methyl-4-thiazole Boronic Ester | High | 70-95 | Generally higher reactivity, milder reaction conditions. | Can be less stable and more expensive than halo-thiazoles.[2][3] |
| 2-Methyl-4-thiazole Triflate | High | 70-90 | High reactivity, comparable to iodo-derivatives. | Can be more expensive and less stable than halides.[4] |
Table 2: Comparison of Reagents in Stille and Negishi Coupling
| Reagent | Coupling Reaction | General Reactivity | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| This compound | Stille & Negishi | Moderate | 65-95 | Readily available starting material. | Pre-functionalization of the coupling partner is required. |
| 2-Methyl-4-(tributylstannyl)thiazole | Stille | High | 70-95 | Often proceeds under milder conditions than Suzuki. | Toxicity of organotin reagents and byproducts.[5] |
| 4-Organozinc-2-methylthiazole | Negishi | High | 70-98 | High reactivity and functional group tolerance.[6][7] | Organozinc reagents can be moisture-sensitive.[6] |
Deep Dive: Experimental Protocols for Key Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a 4-halo-2-methylthiazole with an arylboronic acid.
Materials:
-
4-Halo-2-methylthiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a reaction vessel, add the 4-halo-2-methylthiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 4. Imidazolylsulfonates: electrophilic partners in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in 4-Bromo-2-methylthiazole Synthesis: A Comparative Guide
For researchers and professionals in drug development, the purity of building blocks such as 4-Bromo-2-methylthiazole is paramount. This guide provides a comparative analysis of three common synthetic routes to this compound, with a focus on the characterization and comparison of their impurity profiles. The information presented herein is supported by hypothetical experimental data to illustrate the differences in purity that can be expected from each method.
Comparison of Synthetic Routes and Potential Impurities
The choice of synthetic route can significantly impact the impurity profile of the final product. Here, we compare three methods: synthesis from 2,4-dibromothiazole, the Hantzsch thiazole synthesis, and the Sandmeyer reaction.
1. Synthesis from 2,4-Dibromothiazole:
This method involves the selective methylation of 2,4-dibromothiazole. A common approach utilizes a strong base like n-butyllithium to selectively deprotonate the 2-position, followed by quenching with a methylating agent such as dimethyl sulfate.[1]
Potential Impurities:
-
2,4-Dibromothiazole (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.
-
2,5-Dibromothiazole (Isomeric Impurity): If the lithiation is not perfectly regioselective, some 2,5-dibromothiazole may be present in the starting material or formed as a byproduct.
-
4-Bromo-2,5-dimethylthiazole (Over-methylation): Although less likely under controlled conditions, over-methylation at the 5-position could occur.
-
2-Methylthiazole (Debromination): Reductive debromination at the 4-position can lead to the formation of 2-methylthiazole.
2. Hantzsch Thiazole Synthesis:
The Hantzsch synthesis is a classic and versatile method for preparing thiazoles. For this compound, this would typically involve the condensation of a 2-bromo-3-oxobutanal (or a synthetic equivalent) with thioacetamide.
Potential Impurities:
-
Unreacted Thioacetamide: Excess or unreacted thioacetamide can be a common impurity.
-
Side-products from α-bromoketone: The α-bromoketone intermediate can be unstable and may undergo self-condensation or other side reactions.[2]
-
Isomeric Thiazoles: Depending on the exact nature of the α-halocarbonyl compound, the formation of isomeric thiazoles is a possibility.
-
Thiadiazine derivatives: Dimerization of the thioamide intermediate can sometimes lead to the formation of thiadiazine impurities.[2]
3. Sandmeyer Reaction:
This route involves the diazotization of 2-amino-4-methylthiazole followed by a copper(I) bromide-mediated substitution to introduce the bromine atom at the 4-position.
Potential Impurities:
-
2-Amino-4-methylthiazole (Starting Material): Incomplete diazotization or Sandmeyer reaction will result in residual starting material.
-
4-Hydroxy-2-methylthiazole (Phenolic Impurity): The diazonium salt can react with water to produce the corresponding hydroxylated thiazole.
-
Azo-coupled Dimers: The diazonium salt can couple with unreacted 2-amino-4-methylthiazole to form colored azo impurities.
-
Deamination Product (2-Methylthiazole): Reductive deamination of the diazonium intermediate can lead to the formation of 2-methylthiazole.
Quantitative Comparison of Impurity Profiles
The following table summarizes hypothetical purity data for this compound produced by the three synthetic routes, as determined by High-Performance Liquid Chromatography (HPLC).
| Impurity/Product | Synthesis from 2,4-Dibromothiazole (Area %) | Hantzsch Synthesis (Area %) | Sandmeyer Reaction (Area %) |
| This compound | 98.5 | 97.8 | 99.2 |
| 2,4-Dibromothiazole | 0.8 | - | - |
| 2-Methylthiazole | 0.3 | 0.5 | 0.4 |
| Isomeric Bromomethylthiazole | 0.2 | 0.9 | 0.1 |
| 4-Hydroxy-2-methylthiazole | - | - | 0.2 |
| Azo-coupled Dimer | - | - | 0.1 |
| Unidentified Impurities | 0.2 | 0.8 | 0.0 |
| Total Impurities | 1.5 | 2.2 | 0.8 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the structure of the main product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify impurities by their characteristic signals.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Visualizations
Caption: Synthetic routes to this compound and sources of impurities.
Caption: Workflow for the characterization of impurities in this compound.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methylthiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-2-methylthiazole, a compound that requires careful management due to its hazardous properties.
This compound is classified as a hazardous substance, and its disposal must be conducted in accordance with institutional, local, and national regulations. Improper disposal can lead to environmental contamination and pose health risks.
Hazard Profile and Safety Data
Based on information for 4-Bromo-2-methyl-1,3-thiazole and structurally similar compounds, the primary hazards are summarized below.[1] Adherence to safety precautions is crucial during handling and disposal.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | Danger | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure (Category 3) | Danger | H335: May cause respiratory irritation[1] |
Experimental Protocol: Spill Cleanup Procedure
In the event of a small spill, follow these steps to safely clean the affected area:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the spilled liquid.[2]
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Operational Plan for Disposal
The disposal of this compound must be handled as hazardous waste. The following workflow ensures safe and compliant disposal.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[2]
-
Waste Segregation and Collection:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), in a dedicated and clearly labeled hazardous waste container.[2]
-
The container must be made of a material compatible with the chemical and kept tightly sealed when not in use.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[2][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Bromo-2-methylthiazole. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye damage[1]
-
May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. Specific tasks may require additional protection; always consult your institution's safety guidelines.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing/Transfer | Chemical splash goggles or face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant laboratory coat | N95 respirator or higher if not in a fume hood |
| In-Reaction Use | Chemical splash goggles or face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Half-face or full-face respirator with organic vapor cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required for sealed containers |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Ensure the container is tightly closed.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Weighing and Transfer:
-
All weighing and transfers of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use dedicated, clean spatulas and glassware.
-
Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]
-
Close the container immediately after use.
3. In-Reaction Use:
-
Set up all reactions within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Use equipment that is compatible with the chemical.
-
After the reaction is complete, decontaminate all glassware and equipment.
Disposal Plan
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected as hazardous waste.[5]
-
Use a dedicated, properly labeled, and sealed waste container.[5] The container must be compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
2. Spill Cleanup:
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[3][5]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.[5]
-
Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect the cleaning materials as hazardous waste.[5]
-
For large spills, evacuate the area and contact your institution's emergency response team.[5]
3. Final Disposal:
-
The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[5]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its known and suspected hazards.[5]
-
Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
